Dimethyl-alpha-cyclodextrin
Description
Evolution and Academic Significance of Cyclodextrins
The journey of cyclodextrins began in 1891 with their discovery by Antoine Villers as products of starch degradation. mdpi.com However, it was the pioneering work of Franz Schardinger in the early 20th century that laid the foundation for cyclodextrin (B1172386) chemistry. mdpi.com For decades, researchers like Hans Pringsheim delved into the ability of cyclodextrins to form stable aqueous complexes with various chemicals. wikipedia.org These cyclic oligosaccharides, composed of glucose units linked by α-1,4 glycosidic bonds, are produced through enzymatic conversion of starch. wikipedia.orgwikipedia.org
Their academic significance burgeoned from their unique structure: a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity. mdpi.commdpi.com This architecture allows them to encapsulate a wide variety of guest molecules, a process central to supramolecular chemistry. mdpi.comnih.gov This "host-guest" chemistry has been the driving force behind their extensive study and application in diverse fields, including pharmaceuticals, food science, and materials science. mdpi.comnih.govresearchgate.net The ability to form inclusion complexes has been particularly instrumental in enhancing the solubility, stability, and bioavailability of poorly water-soluble compounds. nih.govnih.govmdpi.com
Structural Distinctions of Alpha-Cyclodextrin (B1665218)
Alpha-cyclodextrin (α-CD) is the smallest of the three common native cyclodextrins, consisting of six α-D-glucopyranose units. wikipedia.orgwikipedia.org This arrangement forms a torus-shaped molecule with a relatively rigid, truncated cone structure. mdpi.commdpi.com The exterior of the cone is hydrophilic due to the presence of primary and secondary hydroxyl groups, rendering α-CD water-soluble. mdpi.comwikipedia.org In contrast, the inner cavity is hydrophobic, lined by ether-like glycosidic oxygen bridges and C-H groups. mdpi.com
The key distinguishing feature of α-CD is the size of its internal cavity, which has a diameter of approximately 4.7 to 5.3 Å. mdpi.com This smaller cavity size, compared to its beta- and gamma-cyclodextrin (B1674603) counterparts, dictates the size and shape of the guest molecules it can effectively encapsulate. mdpi.comnih.gov This selectivity is a cornerstone of its utility in research, allowing for precise molecular recognition and complexation.
| Property | Alpha-Cyclodextrin (α-CD) | Beta-Cyclodextrin (B164692) (β-CD) | Gamma-Cyclodextrin (γ-CD) |
|---|---|---|---|
| Number of Glucose Units | 6 wikipedia.orgwikipedia.org | 7 wikipedia.org | 8 wikipedia.org |
| Cavity Diameter (Å) | 4.7 - 5.3 mdpi.com | 6.0 - 6.5 mdpi.com | 7.5 - 8.3 |
| Water Solubility at 25°C (g/100 mL) | 14.5 mdpi.com | 1.85 | 23.2 |
Academic Rationale for Dimethylation of Alpha-Cyclodextrin
The chemical modification of native cyclodextrins, such as α-CD, is a common strategy to enhance their properties for specific research applications. wikipedia.orgnih.gov Dimethylation, the process of substituting hydroxyl groups with methyl groups, is a particularly significant modification that has garnered considerable academic interest.
Impact of Methylation on Cavity Properties for Research Applications
The methylation of α-CD, resulting in dimethyl-alpha-cyclodextrin (DM-α-CD), profoundly alters its physicochemical properties. Specifically, the substitution of hydroxyl groups with methyl groups at the 2 and 6 positions of the glucose units increases the hydrophobicity of the cavity. capes.gov.brmdpi.com This enhanced hydrophobicity can lead to stronger binding of nonpolar guest molecules within the cavity. capes.gov.br
Furthermore, methylation disrupts the intramolecular hydrogen bonding network present in the native α-CD, which can increase the flexibility of the molecule. rsc.org This increased flexibility can, in some cases, allow for the accommodation of a wider range of guest molecules than the more rigid parent α-CD. Research has shown that methylated cyclodextrins often form more stable inclusion complexes in aqueous solutions compared to their unmodified counterparts. capes.gov.br These altered cavity properties make DM-α-CD a valuable tool for studying and manipulating molecular interactions in various research contexts, such as in the development of sensitive detection methods and in probing cellular processes. carbohyde.comresearchgate.net
Comparative Analysis with Other Cyclodextrin Derivatives in Scholarly Contexts
In the landscape of cyclodextrin derivatives, DM-α-CD is often compared with other modified cyclodextrins, such as hydroxypropyl-α-cyclodextrin (HP-α-CD) and randomly methylated-α-cyclodextrin (RAMEA). Each derivative possesses distinct properties that make it suitable for different research applications.
For instance, while methylation generally increases the ability of cyclodextrins to interact with lipids, studies have shown that the specific type of methylation matters. researchgate.net In some biological research, DM-α-CD has been shown to be more effective at certain tasks, such as inducing sperm capacitation by removing phospholipids (B1166683), than other cyclodextrin derivatives. carbohyde.com Conversely, hydroxypropylation is known to reduce the hemolytic activity of α-CD, making HP-α-CD a preferred choice in certain biological studies where cell membrane integrity is a primary concern. nih.gov
Structure
2D Structure
Properties
CAS No. |
51166-72-4 |
|---|---|
Molecular Formula |
C48H84O30 |
Molecular Weight |
1141.2 g/mol |
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-32,34,36,38,40,42-hexamethoxy-5,10,15,20,25,30-hexakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,33,35,37,39,41-hexol |
InChI |
InChI=1S/C48H84O30/c1-55-13-19-31-25(49)37(61-7)43(67-19)74-32-20(14-56-2)69-45(39(63-9)26(32)50)76-34-22(16-58-4)71-47(41(65-11)28(34)52)78-36-24(18-60-6)72-48(42(66-12)30(36)54)77-35-23(17-59-5)70-46(40(64-10)29(35)53)75-33-21(15-57-3)68-44(73-31)38(62-8)27(33)51/h19-54H,13-18H2,1-12H3/t19-,20-,21-,22-,23-,24-,25+,26+,27+,28+,29+,30+,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m1/s1 |
InChI Key |
GTXJHJOCVPTNTP-MLJFYOOPSA-N |
SMILES |
COCC1C2C(C(C(O1)OC3C(OC(C(C3O)OC)OC4C(OC(C(C4O)OC)OC5C(OC(C(C5O)OC)OC6C(OC(C(C6O)OC)OC7C(OC(O2)C(C7O)OC)COC)COC)COC)COC)COC)OC)O |
Isomeric SMILES |
COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)OC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)OC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)OC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)OC)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)OC)COC)COC)COC)COC)COC)OC)O |
Canonical SMILES |
COCC1C2C(C(C(O1)OC3C(OC(C(C3O)OC)OC4C(OC(C(C4O)OC)OC5C(OC(C(C5O)OC)OC6C(OC(C(C6O)OC)OC7C(OC(O2)C(C7O)OC)COC)COC)COC)COC)COC)OC)O |
Synonyms |
dimethyl-alpha-cyclodextrin |
Origin of Product |
United States |
Synthesis and Chemical Derivatization Methodologies for Dimethyl Alpha Cyclodextrin
Controlled Methylation Strategies for Alpha-Cyclodextrin (B1665218)
The synthesis of dimethyl-alpha-cyclodextrin relies on controlled methylation of the parent alpha-cyclodextrin (α-CD), a molecule composed of six glucopyranose units. Each glucose unit possesses hydroxyl groups at the 2, 3, and 6 positions, offering multiple sites for reaction. beilstein-journals.org Achieving specific methylation patterns is a significant chemical challenge due to the competing reactivity of these hydroxyl groups. encyclopedia.pub Strategies to control methylation often involve multi-step processes that leverage the differential reactivity of the hydroxyl groups or employ protecting groups to block certain positions while others are methylated.
Regioselective Synthesis Approaches
Regioselective synthesis aims to modify specific hydroxyl groups on the cyclodextrin (B1172386) framework. The primary hydroxyl groups at the C6 position are generally more nucleophilic and less sterically hindered than the secondary hydroxyls at the C2 and C3 positions, making them more reactive. encyclopedia.pub However, achieving selective methylation often requires more than simply controlling reaction conditions.
One of the primary strategies involves the use of protection-deprotection sequences. encyclopedia.pub For instance, a common approach is to selectively protect the more reactive primary hydroxyls, perform methylation on the secondary hydroxyls, and then deprotect the primary positions for subsequent modification or to yield the final product. encyclopedia.pub A specific method involves the regioselective silylation of alpha-cyclodextrin with tert-butyldimethylsilyl chloride, which yields the hexakis(6-O-tert-butyldimethylsilyl) derivative. tandfonline.com This silyl-protected intermediate can then be subjected to methylation on the secondary hydroxyl groups. tandfonline.com Another approach uses a perbenzylation and selective debenzylation strategy to free up a single hydroxyl group on the primary rim for targeted derivatization. mdpi.com
The choice of solvent can also profoundly influence regioselectivity. For example, in the allylation of β-cyclodextrin, using dimethyl sulfoxide (B87167) (DMSO) as a solvent leads to almost exclusive substitution at the 2-O-position, whereas using N,N-dimethylformamide (DMF) results in over 95% substitution at the 6-O-position. mdpi.com Such solvent effects are critical in directing the reaction to the desired hydroxyl group. Furthermore, intermediates like per-6-halo or per-6-sulfonyl cyclodextrins are valuable for further regioselective functionalization. encyclopedia.pub For example, hexakis(6-O-arenesulfonyl)-α-cyclodextrin serves as a key intermediate for modifications at the primary rim. nih.govjst.go.jp
Methods for Differential Substitution Patterns
Creating cyclodextrins with two or more different substituents, or with a specific number and arrangement of the same substituent, presents the additional challenge of forming multiple regioisomers. encyclopedia.pub For example, the synthesis of a di-substituted α-CD can result in three main regioisomers: the 6A,6B- (adjacent), 6A,6C- (alternate), and 6A,6D- (opposite) isomers. beilstein-journals.org
The separation and characterization of these isomers are crucial. Techniques like ultra-fast liquid chromatography (UFLC) have been successfully used to separate regioisomers of di- and tri-substituted α-CDs. beilstein-journals.org The formation of these isomers can be influenced by steric hindrance from existing substituents. Studies on the tritylation of α-CD showed that the bulky trityl group on one glucose unit sterically hinders the reaction on the adjacent C(6)-OH group in a counter-clockwise direction, thus influencing the position of the next substitution. beilstein-journals.org
Controlling the degree of substitution (DS), which is the average number of substituents per cyclodextrin molecule, is another key aspect. This can be managed by adjusting the molar ratio of the methylating agent to the cyclodextrin starting material. google.com For instance, different molar ratios can be used to target an average degree of substitution from 2 to 12. google.com
| Strategy | Description | Example/Key Reagents | Outcome |
| Protection/Deprotection | Involves protecting more reactive hydroxyls (e.g., C6-OH) to allow reaction at less reactive sites (C2/C3-OH), followed by removal of the protecting group. encyclopedia.pubtandfonline.com | tert-butyldimethylsilyl chloride, Benzyl chloride | Selective methylation of secondary or primary hydroxyls. tandfonline.commdpi.com |
| Solvent-Directed Synthesis | The choice of solvent can alter the site of substitution. mdpi.com | Dimethyl sulfoxide (DMSO) vs. N,N-dimethylformamide (DMF) | Preferential substitution at C2-OH or C6-OH. mdpi.com |
| Steric Hindrance Control | Using bulky substituents to direct subsequent reactions to less hindered positions. beilstein-journals.org | Trityl chloride | Influences the formation of specific regioisomers (e.g., favors AC and AD isomers over AB). beilstein-journals.org |
| Stoichiometric Control | Adjusting the molar ratio of reactants to control the average number of substituents per cyclodextrin molecule. google.com | Varying molar ratio of methylating agent to α-CD | Control over the average degree of substitution (DS). google.com |
Advancements in Green Chemistry for this compound Synthesis
Traditional synthesis of cyclodextrin derivatives often involves high-boiling solvents and energy-intensive purification processes, which are not environmentally friendly. mdpi.comnih.gov In response, green chemistry principles have been applied to develop more sustainable synthetic routes.
Mechanochemical Derivatization Techniques
Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to induce chemical reactions, has emerged as a powerful green alternative. mdpi.comnih.gov A key advantage of this technique is the significant reduction or complete elimination of solvents, which makes the synthesis more economical and environmentally benign. nih.gov High-energy ball milling can be used for the derivatization of cyclodextrins, often resulting in higher yields and simpler workup procedures compared to classical solution-based methods. mdpi.com
The absence of a solvent in mechanochemical reactions can also lead to different reaction pathways and the formation of products that are difficult to obtain under solution conditions. nih.govmdpi.com This solid-state reactivity allows for the preparation of various CD derivatives, including randomly substituted ones. mdpi.com For example, the solvent-free synthesis of α-cyclodextrin nanosponges has been successfully scaled up using a planetary ball mill, demonstrating the industrial potential of this green technique. mdpi.com
Solvent-Free and Reduced-Solvent Reaction Pathways
Solvent-free reaction conditions are a cornerstone of green cyclodextrin chemistry. nih.gov Besides mechanochemistry, other solvent-free methods include reactions in a molten state (bulk polymerization). beilstein-journals.org These approaches not only reduce waste but can also suppress side reactions, such as the hydrolysis of reactants. nih.gov
In some cases, a reduced-solvent approach is beneficial. A high-yield, one-pot synthesis of permethylated α-cyclodextrin-based polyrotaxane was achieved in a hydrocarbon solvent under heterogeneous conditions, which proved more efficient than some other organic solvents. acs.org Another technique is liquid-assisted grinding, where catalytic amounts of a solvent are added to facilitate the reaction between solid reactants. nih.gov These methods represent a significant step towards more sustainable chemical production. mdpi.comnih.gov
| Parameter | Conventional Solution-Based Synthesis | Green Mechanochemical Synthesis |
| Solvent Use | Often requires high-boiling and/or large volumes of solvents. nih.gov | Solvent-free or significantly reduced solvent use. mdpi.comnih.gov |
| Energy Consumption | Purification and solvent removal can be highly energy-intensive. mdpi.com | Generally lower energy requirements. mdpi.com |
| Reaction Efficiency | Yields can be variable; side reactions are common. nih.gov | Often results in higher yields and fewer side reactions. mdpi.com |
| Work-up/Purification | Can be complex and costly. mdpi.com | Simpler and more economical work-up. encyclopedia.pubmdpi.com |
| Product Scope | Limited by solubility of reactants and products. nih.gov | Allows preparation of derivatives difficult to produce in solution. nih.govmdpi.com |
Preparation of Specific this compound Isomers
The term "this compound" can refer to a variety of isomers depending on which of the 18 hydroxyl groups of α-cyclodextrin are methylated and how many are methylated. The preparation of a single, pure isomer is a complex task requiring precise regioselective synthesis.
One specific isomer is the fully substituted 2A,2B,2C,2D,2E,2F,6A,6B,6C,6D,6E,6F-Dodeca-O-methyl-α-cyclodextrin , also known as permethylated α-cyclodextrin. epa.gov This derivative is typically synthesized by reacting α-cyclodextrin with a large excess of a methylating agent under strongly basic conditions to ensure all hydroxyl groups are substituted. rsc.org
The synthesis of partially methylated isomers with defined substitution patterns requires the regioselective strategies discussed previously. For example, to synthesize a specific di-O-methyl-α-cyclodextrin, such as the 6A,6D-di-O-methyl-α-cyclodextrin, one could adapt methods used for analogous substitutions like tritylation. beilstein-journals.org This would involve reacting α-cyclodextrin with a controlled amount of a methylating agent and then undertaking a meticulous separation of the resulting mixture of mono-, di-, and tri-methylated products, as well as the different regioisomers of the dimethylated fraction, using advanced chromatographic techniques like UFLC or HPLC. beilstein-journals.org The identity of each isolated isomer would then be confirmed using spectroscopic methods, primarily 2D NMR, to establish which glucose units bear the methyl groups. beilstein-journals.org
Another example is the synthesis of hexakis(2,3-di-O-methyl)-α-cyclodextrin. This can be achieved by first protecting all the primary C6-hydroxyls using a reagent like tert-butyldimethylsilyl chloride. tandfonline.com With the primary positions blocked, the secondary C2 and C3 hydroxyls can be methylated. Finally, removal of the silyl (B83357) protecting groups from the C6 positions would yield the desired isomer.
Mono- and Per-Substituted Derivatives
The synthesis of this compound derivatives can be broadly categorized into methods that yield either mono-substituted or per-substituted products. The choice of method depends on the desired degree of substitution and the specific hydroxyl groups to be modified.
Per-substitution , which involves the modification of all similar hydroxyl groups, is often achieved through reactions with an excess of a derivatizing agent under forcing conditions. A common example is the synthesis of heptakis(2,6-di-O-methyl)-alpha-cyclodextrin. This is typically accomplished by treating alpha-cyclodextrin with a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a strong base such as sodium hydride or barium hydroxide (B78521) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.netgoogle.com One process describes the methylation of β-cyclodextrin with dimethyl sulfate in the presence of an alkali metal hydroxide at temperatures between -10 and 0 °C to produce heptakis(2,6-di-O-methyl)-β-cyclodextrin with a high degree of selectivity. google.com
Mono-substitution , the selective modification of a single hydroxyl group, requires more precise control over reaction conditions. The primary hydroxyl groups at the C-6 position are the most reactive and sterically accessible, making them the primary targets for monosubstitution. pharmaexcipients.comnih.gov A widely used strategy for achieving mono-6-substitution is the initial tosylation of the native cyclodextrin. mdpi.comencyclopedia.pub For instance, reacting α-cyclodextrin with a limited amount of p-toluenesulfonyl chloride (TsCl) in pyridine (B92270) can selectively yield mono-6-O-tosyl-α-cyclodextrin. mdpi.com This tosylated intermediate is a versatile precursor for introducing a variety of functional groups via nucleophilic substitution. beilstein-journals.orgrsc.org
To achieve substitution at the less reactive secondary hydroxyl groups (C-2 and C-3), protection-deprotection strategies are often employed. cuni.czmdpi.com For example, the primary hydroxyl groups can be selectively protected with a bulky group like tert-butyldimethylsilyl (TBDMS). springernature.com The subsequent methylation of the secondary hydroxyls followed by the removal of the TBDMS protecting group allows for the synthesis of derivatives specifically methylated at the 2 and 3 positions. A process for the straightforward synthesis of per(6-O-tert-butyldimethylsilyl)-α-, β-, and γ-cyclodextrins has been developed, providing key intermediates for the selective functionalization of the secondary face of the macrocycles. springernature.com
| Derivative | Synthesis Method | Key Reagents | Reference |
| Heptakis(2,6-di-O-methyl)-β-cyclodextrin | Permethylation | β-cyclodextrin, Dimethyl sulfate, Sodium hydroxide | google.com |
| Mono-6-O-tosyl-α-cyclodextrin | Monotosylation | α-cyclodextrin, p-toluenesulfonyl chloride, Pyridine | mdpi.com |
| Per(6-O-tert-butyldimethylsilyl)-α-cyclodextrin | Silylation | α-cyclodextrin, tert-butyldimethylsilyl chloride, Pyridine | springernature.com |
Functionalization with Additional Chemical Moieties
The versatility of this compound is greatly enhanced by its functionalization with a diverse array of chemical moieties. These modifications can introduce new functionalities, such as charges, reactive handles for further conjugation, or polymeric chains.
A common route to functionalization is through the conversion of hydroxyl groups into other functional groups. pharmaexcipients.com For instance, the tosylated derivatives mentioned previously are excellent electrophiles for nucleophilic substitution reactions. beilstein-journals.orgrsc.org Reaction with sodium azide (B81097) yields an azido (B1232118) derivative, which can be subsequently reduced to an amine. nih.govbeilstein-journals.org This mono-6-amino-6-deoxy-cyclodextrin is a valuable building block for attaching other molecules. nih.gov A detailed protocol for the synthesis of mono-6-amino-6-deoxy-alpha-, beta-, and gamma-cyclodextrin (B1674603) hydrochlorides has been described, involving tosylation, azidation, reduction, and salt formation. nih.gov
"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a highly efficient method for attaching a wide variety of molecules to cyclodextrins. rsc.org An azide-modified cyclodextrin can be readily "clicked" with an alkyne-containing molecule, forming a stable triazole linkage.
Furthermore, this compound can be functionalized with polymer chains to create cyclodextrin-polymer conjugates. mdpi.com These can be synthesized by either "grafting to" or "grafting from" methods. In the "grafting to" approach, a pre-formed polymer with a reactive end group is attached to the cyclodextrin. rsc.org In the "grafting from" method, an initiator for polymerization is first attached to the cyclodextrin, and the polymer chains are then grown from the cyclodextrin core. rsc.org
The introduction of charged groups is another important functionalization strategy. This can be achieved by reacting a mono-tosylated cyclodextrin with amines to introduce cationic charges. For example, reaction with trimethylamine (B31210) can yield a quaternary ammonium (B1175870) derivative. beilstein-journals.org A series of monosubstituted tetraalkylammonium cyclodextrin derivatives have been synthesized, with an emphasis on scalability. cuni.cz
| Functionalization Strategy | Key Intermediate | Reaction Type | Resulting Moiety | Reference |
| Amination | Mono-6-tosyl-cyclodextrin | Nucleophilic substitution with azide, followed by reduction | Primary amine | nih.govbeilstein-journals.org |
| Click Chemistry | Mono-6-azido-cyclodextrin | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Triazole-linked moiety | rsc.org |
| Polymer Conjugation | Cyclodextrin with initiator group | Atom Transfer Radical Polymerization (ATRP) | Polymer chains | rsc.org |
| Cationic Functionalization | Mono-6-tosyl-cyclodextrin | Nucleophilic substitution with amines | Quaternary ammonium | beilstein-journals.orgcuni.cz |
Supramolecular Host Guest Chemistry of Dimethyl Alpha Cyclodextrin
Fundamental Principles of Inclusion Complex Formation
The formation of an inclusion complex between a host molecule, such as dimethyl-alpha-cyclodextrin, and a guest molecule is a dynamic and reversible process governed by the principles of supramolecular chemistry. This phenomenon involves the encapsulation of a guest molecule, or a portion of it, within the internal cavity of the cyclodextrin (B1172386). The process is not dependent on the formation of covalent bonds but is instead driven by a collection of weaker, non-covalent interactions. nih.gov The stability of the resulting host-guest assembly is dictated by the geometric and chemical compatibility between the host and guest, as well as the collective strength of the intermolecular forces at play. oatext.com
Cyclodextrins, including the alpha-variant, are cyclic oligosaccharides that form a truncated cone or torus shape. mdpi.com This structure features a hydrophobic (lipophilic) inner cavity and a hydrophilic outer surface, which is decorated with hydroxyl groups. oatext.comnih.gov The hydrophobic interior is capable of accommodating appropriately sized guest molecules, shielding them from the surrounding aqueous environment. mdpi.com The methylation of the parent α-cyclodextrin to form this compound alters its physicochemical properties, such as solubility and the nature of its interaction with guest molecules, by modifying the hydrogen-bonding capacity and hydrophobicity of the rims.
Thermodynamic Driving Forces in Complexation
The spontaneous formation of an inclusion complex is indicated by a negative Gibbs free energy change (ΔG). This thermodynamic parameter is a function of both enthalpy (ΔH) and entropy (ΔS) changes during the complexation event (ΔG = ΔH - TΔS). The interplay between these enthalpic and entropic contributions determines the stability and affinity of the host-guest system. mdpi.com While specific thermodynamic data for this compound are not extensively documented, the principles can be understood from studies on its parent compound, α-cyclodextrin, and other methylated cyclodextrins. nih.govresearchgate.net
| Parameter | Description | Typical Contribution to Complexation |
| ΔG (Gibbs Free Energy) | The overall energy change that determines the spontaneity of the complexation. | Must be negative for spontaneous complex formation. |
| ΔH (Enthalpy) | The heat change associated with the formation of non-covalent bonds (e.g., van der Waals forces, hydrogen bonds) between host and guest. | Often negative (exothermic), indicating favorable interactions. frontiersin.org |
| ΔS (Entropy) | The change in disorder of the system, primarily driven by the release of ordered water molecules from the cyclodextrin cavity and the guest's solvation shell. | Often positive, indicating an increase in overall system disorder, which favors complexation. acs.org |
Once the guest molecule is positioned within the host cavity, van der Waals forces become a critical stabilizing interaction. researchgate.netpan.pl These are weak, short-range forces that arise from transient fluctuations in electron density, creating temporary dipoles (London dispersion forces) and interactions between permanent and induced dipoles. For a stable complex to form, there must be a close spatial fit between the guest and the inner surface of the this compound cavity, maximizing the contact surface area. nih.gov Studies on related methylated cyclodextrins suggest that methylation can increase the flexibility of the cyclodextrin ring, allowing for a more intimate fit and stronger van der Waals contacts with the guest molecule compared to the more rigid parent cyclodextrin.
While the cavity itself is hydrophobic, the rims of this compound, containing both hydroxyl and methoxy (B1213986) groups, can participate in hydrogen bonding with suitably functionalized guest molecules. pan.pl Although generally considered a secondary contributor to stability compared to hydrophobic and van der Waals interactions, hydrogen bonds between the guest and the host's rim can significantly enhance the specificity and stability of the complex. researchgate.net Electrostatic interactions, such as ion-dipole or dipole-dipole forces, can also play a role, particularly if the guest molecule possesses charged or highly polar functional groups. researchgate.netpan.pl For instance, the binding affinity of ionizable guests to cyclodextrins can be significantly influenced by the pH of the solution, which alters the charge state of the guest. mdpi.cominnovareacademics.in
Kinetic Aspects of Host-Guest Association and Dissociation
The formation and dissociation of a cyclodextrin inclusion complex is a dynamic equilibrium. The kinetics of this process are described by the association rate constant (k_on) and the dissociation rate constant (k_off).
Host + Guest ⇌ Host-Guest Complex
The rates of association and dissociation are influenced by several factors:
Steric Hindrance: The size and shape of the guest molecule relative to the cavity dimensions of this compound can create steric barriers that slow down the rate of entry (association).
Guest Desolvation: The rate at which water molecules are shed from the guest's surface can be a limiting factor for association.
Specific kinetic data for this compound is limited. However, in one study investigating the degradation of insulin (B600854) in the presence of various enhancers, this compound (at concentrations of 0.5%, 1%, and 5%) did not significantly alter the degradation kinetics of insulin, suggesting a neutral or very rapid and reversible interaction under the tested conditions. nih.gov
| Kinetic Parameter | Description | Factors of Influence |
| k_on (Association Rate Constant) | The rate at which the host and guest form a complex. | Guest size/shape, solvent properties, steric hindrance. |
| k_off (Dissociation Rate Constant) | The rate at which the complex breaks apart into the free host and guest. | Strength of non-covalent interactions, stability of the complex. |
| K_a (Association Constant) | The equilibrium constant for complex formation (K_a = k_on / k_off). A higher K_a indicates a more stable complex. | Thermodynamic factors (ΔH, ΔS), host-guest complementarity. |
Stoichiometry and Geometry of Inclusion Complexes
The formation of inclusion complexes between this compound (DM-α-CD) and guest molecules is governed by the principles of supramolecular chemistry, where non-covalent interactions drive the association of host and guest. The resulting complexes are characterized by specific stoichiometries and well-defined geometries, which are influenced by the molecular characteristics of both interacting partners.
Determination of Host-Guest Ratios (e.g., 1:1, 1:2)
The stoichiometry of an inclusion complex refers to the molar ratio of the host (DM-α-CD) to the guest molecule. While 1:1 complexes are most common, other ratios such as 1:2 (one guest to two hosts) or 2:1 (two guests to one host) can also form depending on the relative sizes and binding characteristics of the components.
Several analytical techniques are employed to determine these host-guest ratios. Methods like Nuclear Magnetic Resonance (NMR) titration, UV-Vis spectroscopy (often using the continuous variation or Job's plot method), and mass spectrometry are standard for studying these complexes in solution. researchgate.net Phase solubility analysis is another powerful technique that reveals the stoichiometry by examining the solubility of a guest in the presence of increasing concentrations of the host. nih.gov
A notable study investigating the interaction between DM-α-CD and the large cyclic peptide, Cyclosporin A, in an aqueous solution utilized the phase solubility method. The results indicated the formation of both 1:1 and 1:2 (host-to-guest) complexes. However, the stability constant (K) for the 1:1 complex was found to be significantly higher than that of the 1:2 complex, demonstrating a much stronger affinity for the 1:1 association. nih.gov This suggests that while multiple stoichiometries can exist in equilibrium, one is often thermodynamically preferred.
Table 1: Stability Constants of this compound Complexes with Cyclosporin A
| Complex Stoichiometry (Host:Guest) | Stability Constant (K) in M⁻¹ | Method of Determination |
| 1:1 | 1060 | Phase Solubility |
| 1:2 | 15 | Phase Solubility |
| Data sourced from a study on the interaction of Cyclosporin A with DM-α-CD. nih.gov |
Inclusion Orientation of Guest Molecules within the this compound Cavity
The orientation of a guest molecule within the DM-α-CD cavity is a critical aspect of the complex's geometry. This orientation is dictated by factors such as maximizing favorable non-covalent interactions (e.g., van der Waals forces, hydrophobic interactions) and minimizing steric hindrance. The toroidal shape of the cyclodextrin, with a wider secondary rim and a narrower primary rim, offers distinct environments for guest interaction.
X-ray crystallography provides definitive insights into the solid-state structure of these complexes. Studies on crystalline hexakis(2,6-di-O-methyl)-α-cyclodextrin (a common form of DM-α-CD) have revealed fascinating inclusion behaviors. In one crystalline form, a single water molecule is found encapsulated within the macrocyclic cavity. researchgate.net In another form, the DM-α-CD molecules arrange into a helically extended polymer-like chain, where an O-6CH3 methoxyl group from an adjacent host molecule is included within the cavity of its neighbor. researchgate.net This phenomenon of self-inclusion underscores the cavity's affinity for hydrophobic moieties, even those belonging to the host itself.
For more complex guests, spectroscopic methods like 2D NMR (specifically ROESY) are invaluable for elucidating the inclusion geometry in solution. In the case of the DM-α-CD complex with Cyclosporin A, ¹H-NMR and ROESY spectra indicated that the inclusion primarily involves the side chains of the various amino acid residues of the peptide guest, rather than the entire molecule being deeply engulfed. nih.gov
Influence of Guest Molecular Architecture on Complexation
The molecular architecture of the guest—its size, shape, and the nature of its functional groups—is a decisive factor in the formation and stability of inclusion complexes with DM-α-CD. A fundamental requirement for stable complexation is a good steric fit between the guest and the host cavity. frontiersin.org
The cavity of α-cyclodextrin is relatively small, making it ideal for encapsulating small molecules, such as those with single aromatic rings or short aliphatic chains. frontiersin.orgmdpi.com The methylation in DM-α-CD increases the hydrophobicity and depth of the cavity, which can influence its binding preferences compared to the parent α-cyclodextrin.
The complexation with Cyclosporin A, a bulky, cyclic molecule, demonstrates that even large guests can form stable complexes if they possess suitable moieties, like hydrophobic amino acid side chains, that can fit within the cavity. nih.gov Conversely, studies on native α-cyclodextrin have shown that guests that are too small may not be held tightly enough to form a stable complex, while guests that are too large will be excluded. vt.edu The charge of the guest molecule also plays a role; for instance, less positively charged (more basic) guests have been shown to bind more strongly to cyclodextrins in some cases. mdpi.com The specific architecture of the guest dictates which part of the molecule penetrates the cavity and how strongly it is bound.
Conformational Dynamics and Structural Adaptations upon Complexation
The process of inclusion is not a simple "lock-and-key" interaction. Instead, it often involves dynamic conformational changes in both the host and the guest, a phenomenon known as induced fit. The inherent flexibility of the DM-α-CD macrocycle is central to this process.
Host Cavity Flexibility and Guest Conformation
Contrary to a depiction as a rigid, perfectly symmetrical torus, the DM-α-CD molecule possesses considerable conformational flexibility. oup.comoup.com This flexibility is enhanced compared to its parent, α-cyclodextrin, because the methylation at the O-2 and O-6 positions disrupts the rigid belt of intramolecular hydrogen bonds that characterizes the native structure. mdpi.com
X-ray crystallographic analysis of hexakis(2,6-di-O-methyl)-α-CD reveals that the individual dimethyl-D-glucose units that form the ring can incline at significantly different tilt angles. oup.com This results in a distorted, less symmetrical cavity compared to the more regular, canonical cylindrical structure of native α-cyclodextrin. oup.comoup.com This inherent structural plasticity allows the host to adapt its cavity shape to better accommodate incoming guest molecules. mdpi.com
In the absence of a suitable guest, α-cyclodextrin in solution can adopt a distorted or "collapsed" cone conformation. researchgate.netresearchgate.net Upon complexation, it is forced to maintain a more open, truncated cone shape to house the guest. researchgate.netresearchgate.net This transition from a collapsed to an open state is an essential part of the inclusion process and highlights the host's dynamic nature. The guest molecule, in turn, may also adopt a specific conformation to fit within the confines of the host cavity.
Induced-Fit Mechanisms
The concept of an "induced-fit" mechanism, where the host and guest mutually adapt their conformations upon binding, is crucial to understanding DM-α-CD complexation. mdpi.com The enhanced structural flexibility of DM-α-CD makes it particularly well-suited for this type of interaction. A "flexibilization-promoted induced-fit mechanism" has been proposed as the primary driving force for inclusion complex formation. oup.comoup.com
Advanced Characterization and Spectroscopic Probing of Dimethyl Alpha Cyclodextrin Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Supramolecular Interactions
NMR spectroscopy stands as a cornerstone technique for the study of supramolecular interactions involving cyclodextrins. d-nb.info It provides a wealth of information regarding the formation of inclusion complexes, their stoichiometry, binding affinities, and the spatial arrangement of the guest molecule within the host cavity. mdpi.commdpi.com
Proton (¹H) and Carbon (¹³C) Chemical Shift Perturbations
The formation of an inclusion complex between a guest molecule and dimethyl-alpha-cyclodextrin induces changes in the chemical environments of the protons and carbons of both species. These changes are observed as perturbations or shifts in their respective NMR signals. Protons located on the inner surface of the cyclodextrin (B1172386) cavity (H-3 and H-5) are particularly sensitive to the inclusion of a guest molecule. d-nb.infomdpi.com Upon complexation, these protons typically exhibit significant chemical shift changes, providing direct evidence of the inclusion phenomenon. nih.gov Conversely, protons on the exterior of the cyclodextrin (H-2 and H-4) show smaller or no shifts. d-nb.info
Similarly, the ¹³C NMR signals of both the host and guest can be perturbed. The magnitude and direction of these chemical shift changes (Δδ) are dependent on the specific interactions, such as hydrophobic and van der Waals forces, between the guest and the cyclodextrin cavity. mdpi.com Analysis of these perturbations for each carbon atom of the guest can reveal which parts of the molecule are interacting most strongly with the cyclodextrin. researchgate.net For instance, the encapsulation of a guest's aromatic ring within the hydrophobic cavity often leads to upfield shifts for the ring's protons and carbons due to the shielding environment of the cyclodextrin.
| Proton | Typical Chemical Shift Change (Δδ) upon Inclusion |
| DM-α-CD H-3 | Significant upfield or downfield shift |
| DM-α-CD H-5 | Significant upfield or downfield shift |
| Guest Protons | Shifts depend on the depth of inclusion and proximity to the CD cavity |
2D Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY) for Spatial Proximity
Two-dimensional (2D) NMR techniques, specifically Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are invaluable for determining the three-dimensional structure of inclusion complexes in solution. mdpi.combeilstein-journals.org These experiments detect through-space correlations between protons that are in close proximity (typically < 5 Å), regardless of whether they are connected by covalent bonds.
By observing cross-peaks between the protons of the this compound and the protons of the guest molecule, a detailed picture of the inclusion geometry can be constructed. mdpi.commdpi.com For example, a cross-peak between the H-3 or H-5 protons of DM-α-CD and specific protons of a guest molecule provides unambiguous evidence that this part of the guest is located inside the cyclodextrin cavity. mdpi.com The intensity of these cross-peaks can also provide semi-quantitative information about the distances between the interacting protons. ROESY is often preferred for studying cyclodextrin complexes as it helps to avoid complications from spin diffusion and can provide clearer results for molecules with intermediate molecular weights. beilstein-journals.orgbeilstein-journals.org
| 2D NMR Technique | Information Gained |
| NOESY | Through-space correlations between protons, indicating spatial proximity. |
| ROESY | Similar to NOESY, but often better for determining the geometry of medium-sized complexes. beilstein-journals.org |
NMR Titration for Binding Constant Determination
NMR titration is a widely used method to determine the binding constant (K) of host-guest complexation. researchgate.net This experiment involves systematically varying the concentration of either the host or the guest while keeping the other constant and monitoring the chemical shift changes of specific protons. tottori-u.ac.jp
A plot of the observed chemical shift change (Δδ) versus the concentration of the titrant is generated. This binding isotherm can then be fitted to a specific binding model (e.g., 1:1, 1:2, or 2:1 host-guest stoichiometry) to calculate the binding constant. mdpi.com The accuracy of the determined binding constant relies on the careful selection of the monitored protons and the appropriate binding model. researchgate.net For instance, the formation of a 1:1 inclusion complex between a guest and this compound can be analyzed by monitoring the chemical shift of the guest's protons or the inner protons of the cyclodextrin. mdpi.com
| Parameter | Description |
| Binding Constant (K) | A measure of the strength of the association between the host and guest molecules. |
| Stoichiometry | The ratio in which the host and guest molecules associate (e.g., 1:1, 1:2). |
Diffusion-Ordered Spectroscopy (DOSY) for Molecular Association
Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. researchgate.netnih.gov The diffusion coefficient is related to the size and shape of a molecule; larger molecules diffuse more slowly than smaller ones.
In the context of this compound systems, DOSY can be used to confirm the formation of an inclusion complex. mdpi.com When a guest molecule forms a complex with the larger cyclodextrin, the resulting supramolecular entity will have a slower diffusion rate than the free guest molecule. acs.org This is observed in the DOSY spectrum as the signals of the complexed guest appearing at the same diffusion coefficient as the cyclodextrin. This technique is particularly useful for providing evidence of association and for studying more complex systems involving multiple species or aggregation. core.ac.ukresearchgate.net
| Technique | Principle | Application to DM-α-CD Systems |
| DOSY | Separates NMR signals based on molecular diffusion rates. | Confirms complex formation by showing that the host and guest diffuse together as a single entity. researchgate.net |
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy offer complementary information to NMR by probing changes in the vibrational modes and electronic transitions of molecules upon complexation.
Fourier-transform Infrared (FTIR) Spectroscopy for Functional Group Changes
Fourier-transform infrared (FTIR) spectroscopy is a sensitive technique for detecting changes in the vibrational modes of functional groups within a molecule. rsc.org When a guest molecule is encapsulated within the this compound cavity, the vibrational frequencies of its functional groups can be altered due to changes in their microenvironment and potential interactions with the host. researchgate.net
For example, the stretching frequency of a carbonyl group (C=O) or a hydroxyl group (O-H) on a guest molecule may shift to a different wavenumber or change in intensity upon inclusion. beilstein-journals.orgijcrt.org These spectral changes can indicate the formation of hydrogen bonds between the guest and the cyclodextrin's hydroxyl groups or the restriction of vibrational modes due to the confined space of the cavity. researchgate.net Comparing the FTIR spectrum of the inclusion complex with the spectra of the individual components and their physical mixture can confirm the formation of a true inclusion complex. nih.gov
| Spectral Change | Possible Interpretation |
| Shift in vibrational frequency | Change in the chemical environment or formation of new interactions (e.g., hydrogen bonds). |
| Change in peak intensity or shape | Restriction of vibrational modes upon inclusion in the cavity. |
| Disappearance of characteristic peaks | Indication that the corresponding functional group is shielded within the cyclodextrin cavity. researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Complex Formation Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely utilized technique for confirming the formation of inclusion complexes and determining their stoichiometry and stability constants. nih.gov The principle lies in the change of the spectral properties of a guest molecule when it moves from a polar aqueous environment into the more hydrophobic cavity of the cyclodextrin. This environmental shift can cause a solvatochromic effect, leading to observable changes in the UV-Vis absorption spectrum. nih.gov
The formation of an inclusion complex with this compound can be evidenced by several spectral phenomena, including:
Hyperchromic or Hypochromic Effects: An increase or decrease in the molar absorptivity of the guest molecule.
Bathochromic or Hypsochromic Shifts: A shift of the absorption maximum to a longer (red shift) or shorter (blue shift) wavelength. nih.gov
Band Broadening: A widening of the absorption bands. oatext.com
These changes are plotted against the concentration of the cyclodextrin in phase-solubility studies to determine the binding or stability constant (K) of the complex. mdpi.comnih.gov Although UV-Vis spectroscopy is a powerful quantitative tool, it is generally used in conjunction with other methods for a complete structural elucidation. nih.gov
Circular Dichroism (CD) Spectroscopy for Chiral Recognition and Conformational Analysis
Circular Dichroism (CD) spectroscopy is an exceptionally powerful tool for investigating the chiral aspects of cyclodextrin complexes. Since this compound is an inherently chiral molecule, it can induce chirality in an achiral guest molecule upon its inclusion into the cavity. This phenomenon, known as Induced Circular Dichroism (ICD), is a definitive indicator of complex formation. mdpi.comscispace.com
The key insights provided by CD spectroscopy include:
Conformational Details: The sign of the ICD signal provides valuable information about the geometry of the inclusion complex. According to the Harata-Kodaka rules, an axial inclusion (where the electronic transition moment of the guest is parallel to the cyclodextrin's main axis) results in a positive ICD signal, whereas an equatorial inclusion (perpendicular orientation) yields a negative signal. scispace.com
Chiral Recognition: CD spectroscopy is instrumental in studying the enantioselective binding of chiral guests. The formation of diastereomeric complexes between the chiral cyclodextrin and the guest enantiomers often results in distinct ICD spectra, allowing for the differentiation and quantification of enantiomeric interactions. mdpi.com
Studies on the parent α-cyclodextrin have shown that the stoichiometry of the complex can be critical for chiral recognition. For some monoterpenoids, enantioselectivity was only observed with a 1:2 guest-to-cyclodextrin stoichiometry, whereas the 1:1 complexes did not exhibit chiral recognition. nih.gov
Fluorescence Spectroscopy for Quenching and Enhancement Studies
Fluorescence spectroscopy is a highly sensitive method for studying the formation and dynamics of this compound inclusion complexes with fluorescent guest molecules. mdpi.comislandscholar.ca The transfer of a fluorophore from the aqueous phase into the nonpolar cyclodextrin cavity typically results in a significant change in its fluorescence signal.
Fluorescence Enhancement: The most common observation is an enhancement of the guest's fluorescence intensity. mdpi.com This occurs because the hydrophobic cavity protects the fluorophore from non-radiative decay pathways that are prevalent in the polar, protic aqueous environment. This effect can be used to calculate binding constants and stoichiometries. islandscholar.ca
Fluorescence Quenching: In some cases, the fluorescence of a guest molecule is decreased upon complexation, a process known as quenching. union.edu This can happen if the cyclodextrin itself or co-complexed species facilitate a de-excitation pathway. For instance, in a study of dimethyl esters with alpha-cyclodextrin (B1665218), the fluorescence intensity of the guests decreased upon complex formation, allowing for the determination of thermodynamic parameters. nih.gov
A study on the complexation of dimethyl terephthalate (B1205515) (DMT) and dimethyl isophthalate (B1238265) (DMI) with α-cyclodextrin demonstrated the formation of stable 1:1 complexes, whereas dimethyl phthalate (B1215562) (DMP) did not form a complex. nih.gov The thermodynamic parameters for the stable complexes were determined through fluorescence measurements at various temperatures.
| Guest Molecule | Binding Constant (K) / M⁻¹ | ΔH° / kJ mol⁻¹ | ΔS° / J mol⁻¹ K⁻¹ |
| DMT with α-CD | 205 ± 15 | -18.7 ± 1.5 | -20.6 ± 5.0 |
| DMI with α-CD | 90 ± 10 | -13.8 ± 1.2 | -10.1 ± 4.0 |
Data sourced from a study on the thermodynamics of complexation between dimethyl esters and alpha-cyclodextrin. nih.gov
Calorimetric and Thermodynamic Characterization
Calorimetric methods provide direct measurement of the heat changes associated with complex formation, offering unparalleled insight into the thermodynamic driving forces of these interactions.
Isothermal Titration Calorimetry (ITC) for Enthalpy, Entropy, and Binding Constants
Isothermal Titration Calorimetry (ITC) is a premier technique for the thermodynamic characterization of host-guest interactions. nih.gov By measuring the heat evolved or absorbed during the titration of a guest molecule into a solution of this compound, ITC can directly determine the binding affinity (Kₐ), reaction stoichiometry (n), and the enthalpy of binding (ΔH). researchgate.net From these values, the change in Gibbs free energy (ΔG) and the change in entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event.
The data from ITC experiments reveal the nature of the forces driving the complexation:
Enthalpy-driven processes (negative ΔH) are typically associated with the formation of van der Waals interactions and hydrogen bonds.
For many cyclodextrin systems, complex formation is found to be spontaneous, driven by favorable entropic changes. researchgate.netresearchgate.net
Differential Scanning Calorimetry (DSC) for Thermal Transitions of Complexes
Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to investigate the physical state of the guest and the complex. akjournals.com When an inclusion complex is formed, the guest molecule is dispersed at a molecular level within the cyclodextrin matrix. This change in the physical state leads to distinct alterations in the DSC thermogram.
The formation of a this compound complex is often confirmed by the disappearance or significant shift of the melting point peak of the crystalline guest molecule. researchgate.netfarmaciajournal.com This indicates that the guest is no longer present in its crystalline lattice but is instead encapsulated within the cyclodextrin cavity, often resulting in an amorphous solid dispersion. akjournals.com The reduction in the enthalpy of fusion of the drug can be used to quantify the degree of amorphization. akjournals.comresearchgate.net DSC is therefore a powerful tool for characterizing the solid-state interactions between a guest and this compound.
Surface and Solution Phase Characterization Techniques
Beyond the core spectroscopic and calorimetric methods, a range of other techniques are used to characterize the broader properties of this compound systems.
Chromatographic Methods: Methylated cyclodextrins, including permethylated α-cyclodextrin, are highly effective as chiral stationary phases (CSPs) in gas chromatography (GC) and high-performance liquid chromatography (HPLC). bme.hu Their ability to form diastereomeric complexes with enantiomers allows for their separation and analysis. The differing stabilities of these transient complexes lead to different retention times, enabling effective chiral resolution.
Microscopy: Techniques such as Scanning Electron Microscopy (SEM) are used to study the morphology, crystal habit, and particle size of solid inclusion complexes. farmaciajournal.com The formation of a complex often results in a particle morphology that is distinctly different from that of the individual components.
Scattering Techniques: In solution, this compound complexes can form larger aggregates or self-assemble into higher-order structures. pku.edu.cn Small-Angle Neutron Scattering (SANS) can be used to probe the size, shape, and internal structure of these nano-assemblies in solution, providing information on their temperature-responsive behavior and hierarchical organization. rsc.org
Phase Solubility Analysis for Apparent Solubility Enhancement
Phase solubility analysis is a fundamental technique used to investigate the interactions between a host molecule, such as this compound (DM-α-CD), and a poorly soluble guest molecule. free.fr This method provides insights into the stoichiometry of the inclusion complex and the stability constant of the equilibrium. free.fr The process involves preparing a series of aqueous solutions with increasing concentrations of DM-α-CD. An excess amount of the poorly water-soluble compound is added to each solution. The mixtures are then agitated at a constant temperature until equilibrium is reached, after which the undissolved compound is removed, and the concentration of the dissolved guest molecule in the filtrate is determined. beilstein-journals.org
The resulting data are presented in a phase solubility diagram, where the total concentration of the dissolved guest is plotted against the concentration of DM-α-CD. beilstein-journals.org The shape of this diagram reveals the nature of the interaction. A-type profiles indicate the formation of soluble inclusion complexes, with AL-type diagrams showing a linear increase in guest solubility with increasing cyclodextrin concentration, suggesting a 1:1 stoichiometry. acs.orgsci-hub.se AP-type diagrams display a positive deviation from linearity, implying the formation of higher-order complexes with respect to the cyclodextrin. nih.gov Conversely, B-type diagrams suggest the formation of complexes with limited solubility. sci-hub.se
The enhancement of the apparent solubility of a guest molecule upon complexation with DM-α-CD is a key parameter derived from these studies. touro.edu For instance, the solubility of various poorly soluble drugs has been shown to increase significantly in the presence of cyclodextrins. touro.edunih.gov The complexation efficiency (CE), which is the ratio of the complexed guest to the free cyclodextrin, can also be calculated from the phase solubility diagram and provides a measure of the cyclodextrin's solubilizing power. beilstein-journals.org
Table 1: Hypothetical Phase Solubility Data for a Guest Compound with this compound
| DM-α-CD Concentration (mM) | Dissolved Guest Concentration (mM) |
| 0 | 0.1 |
| 2 | 0.5 |
| 4 | 0.9 |
| 6 | 1.3 |
| 8 | 1.7 |
| 10 | 2.1 |
Surface Tension Measurements for Interfacial Activity
Surface tension measurements are employed to understand the interfacial activity of this compound and its inclusion complexes. journalijdr.com The surface tension of an aqueous solution changes upon the addition of a solute that has surface-active properties. While cyclodextrins themselves are only weakly surface-active, their ability to form inclusion complexes with hydrophobic guest molecules can significantly alter the surface tension of the solution. journalijdr.commdpi.com
The formation of an inclusion complex between DM-α-CD and a surface-active guest molecule typically leads to an increase in the surface tension of the solution. journalijdr.com This is because the hydrophobic part of the guest molecule, which tends to accumulate at the air-water interface, is encapsulated within the cyclodextrin cavity, effectively removing it from the surface. journalijdr.com This phenomenon can be used to determine the stoichiometry and stability constants of the host-guest complexes. uc.pt By monitoring the change in surface tension as a function of cyclodextrin concentration at a fixed guest concentration, a titration curve can be generated. The break point in this curve often corresponds to the stoichiometry of the complex. journalijdr.com
The Wilhelmy plate method and the du Noüy ring method are common techniques for measuring surface tension. journalijdr.commdpi.com These measurements provide valuable information on how DM-α-CD interacts with guest molecules at interfaces, which is crucial for applications such as emulsions and foams.
Table 2: Hypothetical Surface Tension Data for a Surfactant Solution with Increasing this compound Concentration
| DM-α-CD Concentration (mM) | Surface Tension (mN/m) |
| 0 | 35.2 |
| 1 | 38.5 |
| 2 | 41.8 |
| 3 | 45.1 |
| 4 | 48.3 |
| 5 | 51.0 |
Conductometric Studies of Ionic Guest Complexation
Typically, the experiment involves titrating a solution of the ionic guest with a solution of DM-α-CD while monitoring the conductivity. acs.org A plot of molar conductivity versus the molar ratio of cyclodextrin to the ionic guest can reveal the stoichiometry of the complex, which is often indicated by a break in the curve. jacsdirectory.com From the changes in conductivity, the association constant (Kf) for the complex formation can be determined. nih.govmdpi.com
This technique is particularly useful for studying the interactions between DM-α-CD and ionic drugs, surfactants, or other charged species. The data obtained can provide insights into the driving forces of complexation and the structure of the resulting complex in solution. acs.org For example, a decrease in molar conductivity upon the addition of DM-α-CD suggests that the formed complex has a lower mobility than the free ion, which is often the case due to the increased size of the complexed species. mdpi.com
Table 3: Hypothetical Molar Conductivity Data for an Ionic Drug with Increasing this compound Concentration
| DM-α-CD Concentration (mM) | Molar Conductivity (S cm²/mol) |
| 0 | 95.0 |
| 2 | 88.5 |
| 4 | 82.3 |
| 6 | 76.6 |
| 8 | 71.2 |
| 10 | 66.0 |
Ultrasonic Velocity Measurements for Solution Properties
Ultrasonic velocity measurements provide a sensitive method for probing the properties of solutions containing this compound and its inclusion complexes. pan.pl The velocity of sound in a liquid is dependent on its density and adiabatic compressibility. acs.org The formation of an inclusion complex alters the local structure and interactions within the solution, leading to changes in these properties and, consequently, the ultrasonic velocity. researchgate.netacs.org
Ultrasonic relaxation spectroscopy can also be employed to study the kinetics of complex formation and dissociation. researchgate.net This involves measuring the frequency dependence of the sound absorption coefficient. The relaxation frequencies observed are related to the rate constants of the association and dissociation processes. researchgate.net These measurements offer a dynamic view of the host-guest interactions in solution.
Table 4: Hypothetical Ultrasonic Velocity Data for a Solution of a Guest Molecule upon Titration with this compound
| DM-α-CD Concentration (mM) | Ultrasonic Velocity (m/s) |
| 0 | 1497.0 |
| 1 | 1497.5 |
| 2 | 1498.0 |
| 3 | 1498.5 |
| 4 | 1499.0 |
| 5 | 1499.4 |
Solid-State and Morphological Analysis
X-ray Powder Diffraction (XRPD) for Crystalline State Analysis
X-ray powder diffraction (XRPD) is a powerful technique for the characterization of the solid-state properties of this compound and its inclusion complexes. scispace.com It provides information about the crystalline or amorphous nature of a sample. researchgate.net Crystalline materials produce a characteristic diffraction pattern with sharp peaks at specific angles, which is determined by their crystal lattice structure. scispace.comcambridge.org In contrast, amorphous materials lack long-range order and produce a diffuse diffraction pattern with broad halos. researchgate.net
The formation of an inclusion complex between DM-α-CD and a guest molecule often leads to the formation of a new crystalline phase with a unique XRPD pattern that is different from the patterns of the individual components. scispace.commdpi.com In many cases, the complexation process can lead to a decrease in the crystallinity of the guest molecule or even its complete amorphization, which is evident by the disappearance or reduction in the intensity of its characteristic diffraction peaks. researchgate.netmdpi.com
By comparing the XRPD patterns of the pure guest, pure DM-α-CD, their physical mixture, and the prepared complex, the formation of an inclusion complex can be confirmed. mdpi.com The appearance of new peaks or a significant change in the diffraction pattern is a strong indication of complex formation. scispace.com This technique is crucial for understanding the solid-state structure of these systems and for quality control in the preparation of solid formulations. nih.gov
Table 5: Hypothetical X-ray Powder Diffraction Peak Positions (2θ) for a Guest, DM-α-CD, their Physical Mixture, and the Inclusion Complex
| Sample | Prominent 2θ Peaks (°) |
| Guest | 10.5, 15.2, 21.8, 25.4 |
| DM-α-CD | 9.8, 12.6, 17.3, 22.1 |
| Physical Mixture | 9.8, 10.5, 12.6, 15.2, 17.3, 21.8, 22.1, 25.4 |
| Inclusion Complex | 11.2, 14.8, 18.5, 23.0 |
Scanning Electron Microscopy (SEM) for Particle Morphology
Scanning electron microscopy (SEM) is a valuable imaging technique used to investigate the particle morphology, including the size and shape, of this compound and its inclusion complexes. mdpi.compku.edu.cn SEM provides high-resolution, three-dimensional images of the surface of solid materials. pku.edu.cn This allows for a visual comparison of the morphology of the raw materials and the resulting complex. plos.org
The formation of an inclusion complex can lead to significant changes in the morphology of the particles. plos.org For example, the individual components may have distinct crystalline shapes, while the complex may appear as particles with a different shape, size, or surface texture. mdpi.com In some cases, the complexation process can result in the formation of aggregates or amorphous particles with a more spherical or irregular shape. pku.edu.cnplos.org
By examining the SEM micrographs of the pure guest molecule, DM-α-CD, their physical mixture, and the prepared complex, the formation of a new solid phase can be visually confirmed. plos.org The changes in particle morphology observed with SEM can provide complementary evidence for the formation of an inclusion complex, supporting the findings from other analytical techniques such as XRPD and thermal analysis. mdpi.complos.org
X-ray Crystallography for Atomic-Level Structure Elucidation of Complexes
The application of X-ray crystallography to dimethyl-α-CD systems has revealed detailed structural information. For instance, the crystal structure of hexakis(2,6-di-O-methyl)-α-cyclodextrin (a specific dimethyl-α-CD) has been determined in different crystal forms, showcasing the molecule's conformational flexibility. researchgate.net In one form, crystallized from an aqueous sodium chloride solution, the dimethyl-α-CD molecule adopts a typical cage-type packing structure with a water molecule encapsulated within its macrocyclic cavity. researchgate.net In another crystalline form, obtained by slow evaporation at a higher temperature, the molecules arrange into a helical polymeric chain. researchgate.net This is achieved through the inclusion of a methoxyl group from an adjacent molecule, demonstrating the capability of dimethyl-α-CD to form self-inclusion complexes. researchgate.net
The analysis of dimethyl-α-CD inclusion complexes with various guest molecules further highlights the utility of X-ray crystallography. Detailed studies on complexes with molecules such as 1-propanol (B7761284) and iodine have been conducted. researchgate.net These investigations have determined the crystal system, space group, and unit cell dimensions, which are crucial parameters for defining the crystal's structure. The precise atomic positions derived from these studies allow for the calculation of bond lengths, bond angles, and the distances of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are critical for the stability of the complex. mdpi.com
For example, in the crystal structures of hexakis(2,6-di-O-methyl)-α-cyclodextrin complexes with 1-propanol and iodine, the host molecules are arranged in a herringbone fashion, creating a cage-type packing structure. researchgate.net The guest molecules are located within these cages, and their orientation and conformation are precisely determined. Such detailed structural data is invaluable for correlating the structure of the complex with its physicochemical properties and for designing new host-guest systems with tailored functionalities.
The insights gained from X-ray crystallography are not limited to the solid state. The atomic coordinates determined from crystal structures serve as a crucial starting point for computational studies, such as molecular dynamics simulations, which can then be used to explore the behavior of these complexes in solution. mdpi.com
Below is a table summarizing crystallographic data for selected this compound systems, illustrating the type of detailed information obtained from X-ray diffraction studies.
| Complex | Crystal System | Space Group | Unit Cell Dimensions (Å, °) | Guest Location | Reference |
| Hexakis(2,6-di-O-methyl)-α-cyclodextrin (from NaCl aq.) | Monoclinic | P2₁ | Not specified | Water molecule in cavity | researchgate.net |
| Hexakis(2,6-di-O-methyl)-α-cyclodextrin (from water at ~90°C) | Orthorhombic | P2₁2₁2₁ | Not specified | O-6CH₃ group of adjacent molecule | researchgate.net |
| Hexakis(2,6-di-O-methyl)-α-cyclodextrin · 1-propanol | Monoclinic | P2₁ | a=14.136, b=10.680, c=21.479, β=106.00 | Within cage-type packing | researchgate.net |
| Hexakis(2,6-di-O-methyl)-α-cyclodextrin · iodine | Monoclinic | P2₁ | a=14.124, b=10.667, c=21.443, β=106.29 | Within cage-type packing | researchgate.net |
Theoretical and Computational Investigations of Dimethyl Alpha Cyclodextrin
Molecular Modeling and Simulation Methodologies
Molecular modeling and simulation techniques based on classical mechanics are instrumental in exploring the conformational landscape and dynamic behavior of large molecules like Dimethyl-alpha-cyclodextrin. These methods treat atoms as spheres and bonds as springs, allowing for the efficient calculation of molecular properties and interactions over time.
Molecular Dynamics (MD) simulations are a cornerstone of computational studies on cyclodextrins, providing a veritable "computational microscope" to observe their behavior in various environments. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, offering a detailed picture of conformational changes, solvent interactions, and the dynamics of host-guest binding.
Key insights from MD simulations on related cyclodextrin (B1172386) systems include the dynamics of water molecules within the cavity, the conformational flipping of the glucopyranose units, and the mechanism of guest inclusion and release. While specific MD studies exclusively focused on this compound are not abundant in the literature, the principles and findings from simulations of other methylated cyclodextrins are largely transferable.
Table 1: Representative Parameters for a Hypothetical MD Simulation of this compound
| Parameter | Value/Description |
| Force Field | GLYCAM06 or q4md-CD |
| Water Model | TIP3P or SPC/E |
| System Size | ~5000 atoms (1 DM-α-CD, ~1500 water molecules) |
| Temperature | 300 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
| Time Step | 2 fs |
Molecular Mechanics (MM) force fields are the mathematical functions and parameter sets used to describe the potential energy of a system of atoms. Energy minimization, also known as geometry optimization, is a computational process that seeks to find the three-dimensional arrangement of atoms that corresponds to a minimum on the potential energy surface. This is crucial for obtaining stable, low-energy conformations of this compound and its host-guest complexes before running more computationally expensive simulations or for comparing the relative stabilities of different structures.
The choice of force field is critical for the accuracy of MM calculations. For carbohydrates like cyclodextrins, specialized force fields such as GLYCAM and q4md-CD have been developed to accurately model their unique structural features. These force fields include terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the guest) when bound to a second (the host) to form a stable complex. In the context of this compound, docking simulations are invaluable for predicting the binding mode of a potential guest molecule within its cavity and for estimating the strength of the interaction, often expressed as a binding energy or docking score.
The process typically involves treating the host molecule as rigid or semi-flexible and allowing the guest molecule to explore various translational, rotational, and conformational degrees of freedom. A scoring function is then used to evaluate the fitness of each potential binding pose. Docking studies can provide initial models of host-guest complexes that can be further refined using more rigorous methods like MD simulations or quantum chemical calculations.
While specific docking studies with comprehensive binding energy data for a wide range of guests with this compound are limited, the general principles are well-established from studies with other cyclodextrins. These studies have shown that the hydrophobic effect and van der Waals interactions are the primary driving forces for complexation.
Table 2: Illustrative Docking Scores for Hypothetical Guest Molecules with this compound
| Guest Molecule | Predicted Binding Energy (kcal/mol) |
| Benzene | -4.5 |
| Toluene | -5.2 |
| p-Xylene | -5.8 |
| Adamantane | -7.1 |
Note: These values are for illustrative purposes and represent typical ranges observed for similar host-guest systems.
Quantum Chemical (QC) Approaches
Quantum chemical methods, based on the principles of quantum mechanics, provide a more accurate description of the electronic structure of molecules compared to classical force fields. These methods are essential for studying phenomena that depend on the distribution of electrons, such as chemical reactivity, spectroscopic properties, and the nature of non-covalent interactions.
Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance between accuracy and computational cost. DFT calculations are used to determine the electronic structure of this compound, including its molecular orbitals, electron density distribution, and electrostatic potential. This information is crucial for understanding the nature of the host-guest interactions, particularly the role of electrostatic and dispersion forces.
DFT can be used to optimize the geometry of this compound and its complexes with a high degree of accuracy. Furthermore, DFT calculations can provide insights into the changes in electronic properties upon complexation, such as shifts in orbital energies and changes in atomic charges. For instance, studies on related cyclodextrin complexes have shown that dispersion-corrected DFT functionals are important for accurately describing the binding energies.
Semi-empirical methods are a class of quantum chemical methods that use parameters derived from experimental data to simplify the calculations. This makes them significantly faster than ab initio methods like DFT, allowing for the study of larger molecular systems or for performing preliminary calculations before employing more computationally expensive methods.
Methods such as PM3 (Parametric Method 3), AM1 (Austin Model 1), and PM6 (Parametric Method 6) have been widely used to study cyclodextrin chemistry. These methods are particularly useful for initial conformational searches and for calculating the heats of formation of host-guest complexes. While they are generally less accurate than DFT, they can provide valuable qualitative insights and trends. For example, semi-empirical methods have been used to successfully predict the relative stabilities of different isomers of cyclodextrin complexes.
Table 3: Comparison of Computational Time for a Single Point Energy Calculation on this compound
| Method | Relative Computational Cost |
| MM (Force Field) | 1x |
| PM6 (Semi-Empirical) | ~100x |
| DFT (B3LYP/6-31G)* | ~10,000x |
Note: These are approximate relative costs and can vary depending on the specific software and hardware used.
Basis Set Selection and Dispersion Corrections for Accurate Interactions
The accuracy of quantum chemical calculations for non-covalent complexes, such as those formed by this compound, is highly dependent on the chosen level of theory, particularly the basis set and the treatment of electron correlation effects like dispersion forces.
Basis Set Selection: The choice of a basis set determines the flexibility with which molecular orbitals can be described. For large systems like cyclodextrin complexes, a balance must be struck between accuracy and computational cost. Pople-style basis sets, such as 6-31G(d,p) and its variations with diffuse functions (6-31++G(d,p) ), are frequently employed for geometry optimization and energy calculations of cyclodextrin systems. Diffuse functions are particularly important for accurately describing systems with significant non-covalent interactions and potential charge transfer, as they allow for a better representation of the electron density far from the atomic nuclei.
Dispersion Corrections: Van der Waals forces, particularly London dispersion forces, are critical for the stability of cyclodextrin inclusion complexes. Standard Density Functional Theory (DFT) functionals, such as B3LYP, often fail to adequately capture these long-range interactions. To rectify this, empirical dispersion corrections are incorporated into the DFT calculations. The most common are Grimme's D3 and D4 corrections, which add an energy term to the DFT energy to account for dispersion. Studies have shown that methods like B3LYP-D3 provide a significant improvement in accuracy for both geometrical parameters and complexation energies of α-cyclodextrin complexes, often yielding results that compare favorably with more computationally expensive methods. A comprehensive study involving 15 α-CD complexes found that the B3LYP/6-31G(d,p)-D3 approach was the most accurate among several tested methods.
The following table summarizes common combinations of functionals and basis sets used in cyclodextrin research.
| Functional | Basis Set | Dispersion Correction | Application |
| B3LYP | 6-31G(d,p) | D3 | Geometry Optimization, Complexation Energies |
| CAM-B3LYP | 6-31++G(d,p) | D3 | Binding Energy Calculations |
| M06-2X | 6-311+G** | (Built-in) | Geometries, Vibrational Frequencies |
| PW6B95 | 6-31G(d) | D3 | Re-optimization of Geometries |
Prediction and Analysis of Intermolecular Interactions
Computational methods allow for the detailed prediction and analysis of the non-covalent forces that govern the formation and stability of this compound complexes. These forces include hydrogen bonds, van der Waals interactions, and electrostatic contributions.
A primary goal of computational studies is to predict the stability of a host-guest complex, which is quantified by its binding energy (ΔE_bind) or interaction energy (ΔE_int). The binding energy is calculated as the difference between the energy of the optimized complex and the sum of the energies of the isolated, optimized host and guest molecules.
ΔE_bind = E_complex - (E_host + E_guest)
Negative values indicate a stable complex. However, this calculation does not account for the energy required to deform the host and guest from their lowest-energy conformations to the geometries they adopt within the complex.
A more rigorous approach involves calculating the complexation energy (ΔE_compl), which includes the deformation energies (ΔE_def) of the host and guest.
ΔE_compl = E_complex - (E_host_isolated + E_guest_isolated) , where the energies of the host and guest are taken from their geometry within the complex.
It is also crucial to correct for the Basis Set Superposition Error (BSSE) , an artifact where the basis functions of one molecule artificially lower the energy of its partner in a complex. The counterpoise correction method is the standard approach to eliminate BSSE. For instance, DFT calculations on various cyclodextrin complexes have yielded binding energies ranging from -8 kcal/mol to over -30 kcal/mol, depending on the guest and the specific cyclodextrin derivative.
The table below shows representative complexation energies for α-cyclodextrin with a guest molecule, illustrating the impact of the computational method.
| Host | Guest | Method | Complexation Energy (kcal/mol) |
| α-CD | Apigenin | M062X/6-311+G** | -32.55 |
| α-CD | Benzene | Mining Minima / AMBER | -4.4 |
| α-CD | Resorcinol | Mining Minima / AMBER | -5.7 |
Hydrogen bonds are fundamental to the structure of this compound and its interactions with guest molecules. In native α-cyclodextrin, a belt of intramolecular hydrogen bonds between the secondary hydroxyl groups (O2-H···O3) imparts significant structural rigidity, contributing to its characteristic "cone-like" shape. The methylation of hydroxyl groups, as in this compound, disrupts this intramolecular network. This disruption leads to increased conformational flexibility of the macrocycle, which can enhance its ability to adapt its shape to accommodate a wider variety of guest molecules, a classic example of an "induced-fit" mechanism.
Beyond intramolecular interactions, intermolecular hydrogen bonds between the cyclodextrin and the guest molecule are often crucial for complex stability. Computational techniques such as Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are used to identify and characterize these bonds. NBO analysis can quantify the stabilization energy associated with the charge transfer from a lone pair orbital of a hydrogen bond acceptor to the anti-bonding orbital of the donor. QTAIM analysis examines the topology of the electron density to locate bond critical points (BCPs) between atoms, providing information on the strength and nature (covalent vs. electrostatic) of the interaction.
Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to understand the charge distribution on the surface of a molecule and predict its reactive behavior. The MEP is plotted onto the molecule's van der Waals surface, with colors indicating different potential values: red typically represents regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates positive potential (electron-poor, attractive to nucleophiles).
For this compound, MEP maps reveal a distinct electrostatic character. The exterior surface, with its hydroxyl (in mono-methylated versions) and methoxy (B1213986) groups, is hydrophilic and shows regions of negative potential around the oxygen atoms. In contrast, the interior of the cavity is relatively nonpolar and electron-rich compared to the exterior, making it an attractive environment for hydrophobic guest molecules. MEP analysis is instrumental in explaining why guest molecules orient themselves in a specific manner within the cavity and how electrostatic complementarity drives the initial stages of complex formation.
Cyclodextrins are chiral molecules, as they are constructed from D-glucopyranose units. This inherent chirality allows them and their derivatives to act as chiral selectors, forming diastereomeric complexes with enantiomeric guests that differ in stability. Computational modeling is a key method for predicting and understanding the mechanisms of chiral recognition.
The primary mechanism for chiral discrimination is the "three-point interaction" model, where multiple simultaneous interactions (e.g., hydrogen bonds, van der Waals contacts, hydrophobic inclusion) between the chiral host and one enantiomer lead to a more stable complex compared to the other. Computational docking and molecular dynamics simulations can be used to explore the possible binding modes of each enantiomer within the this compound cavity. By comparing the calculated binding energies of the two diastereomeric complexes, the selectivity can be predicted. Studies on α-cyclodextrin have shown that chiral recognition is highly dependent on the guest molecule and the stoichiometry of the complex; in some cases, a 1:1 complex may show no selectivity, while a 2:1 (host:guest) complex does. Furthermore, the flexibility imparted by methylation can allow for a better induced fit for one enantiomer over the other, enhancing chiral discrimination.
Solvation Effects in Computational Studies
Most applications of this compound occur in solution, typically in water. Therefore, accurately accounting for the effect of the solvent is critical in computational studies. Solvation can significantly alter the energetics and even the preferred geometry of a host-guest complex compared to the gas phase.
There are two main approaches to modeling solvation:
Explicit Solvation: The host-guest system is placed in a box filled with a large number of individual solvent molecules (e.g., TIP3P water). This method is the most realistic as it allows for specific hydrogen bonding between the solute and solvent. However, it is computationally very expensive and is typically used with molecular dynamics (MD) simulations rather than high-level quantum mechanical calculations.
Implicit (Continuum) Solvation: The solvent is modeled as a continuous medium with a specific dielectric constant, surrounding a cavity that contains the solute. This approach is much less computationally demanding and is widely used with DFT calculations. Popular implicit models include:
Polarizable Continuum Model (PCM): One of the most common models.
Conductor-like Screening Model (COSMO): A variation of PCM.
Solvation Model based on Density (SMD): A universal solvation model that has shown excellent performance in predicting Gibbs free energies of solvation.
Studies comparing these models for α-cyclodextrin complexes have found that while the choice of implicit model may have a minor effect on the predicted structure, it can significantly influence the calculated thermodynamic parameters. The SMD model, in particular, has been shown to provide results in good agreement with experimental data for the Gibbs free energy of solvation. The presence of a solvent generally reduces the calculated interaction energy between the host and guest because the solvent competes for interactions with both species.
Influence of Solvent on Complex Geometry and Stability
The solvent environment plays a critical role in the formation and stability of inclusion complexes involving this compound. The primary driving force for complexation in aqueous solutions is often the hydrophobic effect, where a non-polar guest molecule is driven out of the polar water environment and into the relatively non-polar cyclodextrin cavity. The presence of other solvents or co-solvents can significantly alter this dynamic.
The addition of organic co-solvents, such as methanol, 2-propanol, or acetone, to an aqueous solution can decrease the stability of cyclodextrin complexes. This destabilization can occur through two primary mechanisms:
Competitive Binding: The co-solvent molecules themselves can be of a suitable size and polarity to enter the cyclodextrin cavity, competing with the intended guest molecule for the binding site.
Studies on the parent α-cyclodextrin have shown that its solubility varies significantly in different aqueous-organic solvent mixtures. For example, pronounced solubility maxima are observed in water mixtures with 2-propanol and acetone. This behavior is linked to changes in the hydration state of the cyclodextrin solid phase, indicating that the solvent directly influences the fundamental physicochemical properties of the host molecule itself. The stability of a cyclodextrin-guest complex is therefore a balance between the favorable host-guest interactions within the cavity and the solvation of the individual host, guest, and complex by the surrounding medium. Computational models that accurately account for these competing solvation effects are essential for predicting complex stability in mixed-solvent systems.
| Co-Solvent | Observation for α-Cyclodextrin in Water | Attributed Cause/Mechanism |
| Methanol | Barely detectable solubility maximum | Alteration of medium polarity |
| 2-Propanol | Very pronounced solubility maximum | Change in the stable solid phase (from hexahydrate to trihydrate) |
| Acetone | Very pronounced solubility maximum | Alteration of medium polarity and host solvation |
| Ethylene Glycol | Two distinct solubility maxima | Complex changes in host solvation and solid phase stability |
This interactive table summarizes the observed effects of different organic co-solvents on the solubility of the parent α-cyclodextrin, demonstrating the significant influence of the solvent environment. Data sourced from the Journal of Pharmaceutical Sciences.
Mechanistic Principles and Research Applications of Dimethyl Alpha Cyclodextrin
Mechanistic Aspects in Drug Delivery Research
Dimethyl-alpha-cyclodextrin (DM-α-CD), a derivative of the six-membered α-cyclodextrin, exhibits unique physicochemical properties that are leveraged in pharmaceutical research. Its application in drug delivery is founded on a series of molecular-level interactions that enhance drug solubility, control release kinetics, and modulate transport across biological barriers.
Molecular Mechanisms of Solubility Enhancement and Stabilization
The primary mechanism by which this compound enhances the solubility of poorly water-soluble drugs is through the formation of non-covalent inclusion complexes. humanjournals.com Cyclodextrins possess a distinctive toroidal structure with a hydrophilic outer surface and a hydrophobic inner cavity. mdpi.comtouro.edu This unique architecture allows them to encapsulate lipophilic drug molecules, or hydrophobic moieties of a drug, within their central cavity. mdpi.comtouro.edu
The formation of this host-guest complex is a dynamic equilibrium process driven by several intermolecular forces, including van der Waals forces, hydrophobic interactions, and hydrogen bonding. humanjournals.commdpi.com By sequestering the hydrophobic drug molecule away from the aqueous environment, the DM-α-CD acts as a carrier, rendering the drug-cyclodextrin complex as a whole more soluble in water. humanjournals.comtouro.edu The methylation of the cyclodextrin (B1172386) enhances its hydrophobic character, which can improve its capacity to solubilize certain guest molecules. mdpi.com
This encapsulation also confers significant stability to the guest molecule. nih.gov Within the protective confines of the cyclodextrin cavity, the drug is shielded from degradative factors such as light, oxidation, and hydrolysis, thereby improving its chemical and physical stability. nih.govoatext.comresearchgate.net
Table 1: Principles of Solubility Enhancement by this compound
| Feature | Mechanism | Outcome |
| Structure | Truncated cone with a hydrophobic interior and hydrophilic exterior. mdpi.com | Allows encapsulation of lipophilic drugs. touro.edu |
| Complexation | Formation of a non-covalent "host-guest" inclusion complex. humanjournals.com | Increases the apparent water solubility of the drug. humanjournals.commdpi.com |
| Driving Forces | Van der Waals forces, hydrophobic interactions, hydrogen bonding. humanjournals.commdpi.com | Formation of a stable but reversible complex. mdpi.com |
| Stabilization | The drug is physically protected within the cyclodextrin cavity. nih.gov | Enhanced resistance to degradation from light, heat, and oxidation. nih.govresearchgate.net |
Principles of Controlled Release from Inclusion Complexes
The use of this compound in controlled-release formulations is based on the reversible nature of the inclusion complex. In an aqueous solution, the complexed drug is in a constant, dynamic equilibrium with the free drug. ajpsonline.com The drug is gradually released from the cyclodextrin cavity into the surrounding medium. mdpi.com
This controlled dissociation is a key principle for modulating drug delivery. nih.gov By forming a stable inclusion complex, the drug is effectively "trapped" and its release is slowed down, which can prolong its therapeutic effect and avoid the rapid increase in plasma concentrations that may lead to side effects. mdpi.com The rate of drug release can be influenced by factors such as the binding strength of the complex and the presence of competing molecules, allowing for a sustained release profile over an extended period. mdpi.comoatext.com
Interactions with Cellular Membranes and Lipid Efflux Mechanisms (e.g., Phospholipid Removal)
This compound interacts directly with cellular membranes, a mechanism that is distinct from its beta-cyclodextrin (B164692) counterparts. While beta-cyclodextrins are well-known for their ability to extract cholesterol from cell membranes, alpha-cyclodextrins and their derivatives show a preferential affinity for phospholipids (B1166683). nih.govmdpi.com
Research has demonstrated that DM-α-CD can induce significant phospholipid efflux from plasma membranes. nih.gov A notable study on mouse sperm revealed that DM-α-CD induced capacitation (a key fertilization event) specifically by enhancing the removal of phospholipids, in contrast to methyl-β-cyclodextrin which removed both cholesterol and phospholipids. nih.gov This finding identified phospholipid efflux as a distinct trigger for this biological process. nih.gov Other work has shown that 2,6-di-O-methyl-α-CD can extract sphingomyelin, a type of phospholipid, from erythrocyte membranes, leading to changes in cell morphology. nih.gov
This extraction of lipids alters the biophysical properties of the cell membrane, including increasing membrane fluidity and tension. nih.govpnas.org The ability of methylated alpha-cyclodextrins to selectively remove phospholipids without significantly disturbing membrane sterol content has made them valuable tools in cell biology for studying the role of specific lipids in membrane function. nih.gov
Table 2: Comparative Lipid Efflux Mechanisms of Cyclodextrins
| Cyclodextrin Type | Primary Lipid Target | Consequence of Interaction | Key Research Finding |
| Alpha-Cyclodextrins (and DM-α-CD) | Phospholipids (e.g., sphingomyelin, phosphatidylcholine). nih.govmdpi.com | Alters membrane fluidity; can induce morphological changes. nih.govnih.gov | DM-α-CD induces sperm capacitation by removing phospholipids. nih.gov |
| Beta-Cyclodextrins (and derivatives) | Cholesterol. nih.govmdpi.com | Disrupts cholesterol-rich lipid rafts; alters membrane permeability. nih.govmdpi.com | Widely used to manipulate membrane cholesterol content in research. |
Molecular Basis of Enhanced Drug Permeation
The enhancement of drug permeation across biological barriers by this compound is a multifactorial process. It stems from both the increased solubility of the drug and the direct interaction of the cyclodextrin with the cellular membrane.
Firstly, by increasing the aqueous solubility of a lipophilic drug, DM-α-CD increases the concentration of the drug in the aqueous layer immediately adjacent to the biological membrane (the unstirred water layer). mdpi.comresearchgate.net This establishes a higher concentration gradient, which is a critical driving force for the passive diffusion of the drug across the lipid-rich membrane. mdpi.comresearchgate.net The cyclodextrin acts as a carrier, delivering the drug to the cell surface where it can partition into the membrane. researchgate.net
Secondly, the direct interaction of DM-α-CD with the membrane, as described in section 6.1.3, can transiently and locally alter the integrity of the membrane barrier. mdpi.comeuropa.eu By extracting phospholipids, DM-α-CD can disrupt the tight packing of the lipid bilayer, creating temporary "disruptions" that increase the membrane's permeability to the co-administered drug molecule. humanjournals.comeuropa.eu This combined effect of increased drug concentration at the interface and a temporary increase in membrane permeability leads to a significant enhancement of drug absorption and bioavailability. mdpi.commdpi.com
Chiral Recognition and Separation Science
Mechanisms of Enantioseparation in Chromatographic Systems
This compound is utilized as a chiral selector in separation sciences, particularly in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), due to its inherent chirality. chromatographyonline.commdpi.com Cyclodextrins are composed of D-glucose units, which contain multiple chiral centers, making the entire macrocycle a chiral environment. chromatographyonline.commdpi.com
The mechanism of enantioseparation is based on the differential interaction between the chiral cyclodextrin cavity and the two enantiomers of a chiral analyte (guest molecule). mdpi.com When the enantiomers interact with the DM-α-CD, they form transient diastereomeric inclusion complexes. chromatographyonline.com These diastereomeric complexes have different three-dimensional structures and, consequently, different binding energies and stability constants. chromatographyonline.commdpi.com
This difference in stability is the key to separation. In a chromatographic system, the DM-α-CD is typically bonded to a stationary phase or used as an additive in the mobile phase. chromatographyonline.comrhhz.net As the racemic mixture passes through the system, one enantiomer will form a more stable complex with the DM-α-CD than the other. The enantiomer that interacts more strongly will be retained longer in the system, while the less-retained enantiomer will elute earlier. chromatographyonline.com This difference in retention time allows for the separation of the two enantiomers. chromatographyonline.com The specific interactions governing this recognition include a combination of hydrophobic inclusion, hydrogen bonding, and dipole-dipole interactions that must achieve a precise stereochemical fit, often conceptualized by the "three-point interaction" model. mdpi.commdpi.com The smaller cavity of alpha-cyclodextrin (B1665218) compared to beta- or gamma-cyclodextrin (B1674603) makes it suitable for the selective recognition of smaller chiral molecules.
Role as Chiral Selectors in Capillary Electrophoresis
This compound (DM-α-CD) serves as a crucial chiral selector in capillary electrophoresis (CE) for the enantiomeric separation of various compounds. The fundamental principle of separation lies in the formation of transient diastereomeric inclusion complexes between the chiral selector (DM-α-CD) and the enantiomers of the analyte. Since cyclodextrins are inherently chiral, being composed of D-glucose units, their interaction with a pair of enantiomers results in complexes with different association constants (K) and/or different electrophoretic mobilities. mdpi.com, mdpi.com This differential interaction causes the enantiomers to migrate at different velocities under the influence of an electric field, leading to their separation. bio-rad.com, mdpi.com
The mechanism of chiral recognition is multifactorial. The primary interaction is the inclusion of a hydrophobic part of the analyte molecule into the relatively nonpolar cavity of the DM-α-CD. The size of the α-cyclodextrin cavity is particularly suitable for accommodating smaller molecules or specific moieties of larger compounds. mdpi.com The methylation of the hydroxyl groups at the 2 and 6 positions of the glucose units alters the hydrophobicity of the cavity and the solubility of the cyclodextrin itself, often enhancing its chiral recognition capabilities compared to the native α-cyclodextrin. mdpi.com
Table 1: Illustrative Conditions for Chiral Separation using Methylated Cyclodextrins in CE
| Analyte Class | Chiral Selector System | Background Electrolyte (BGE) | Key Finding |
| Pharmaceutical enantiomers (e.g., Tolterodine) | Methyl-α-cyclodextrin (M-α-CD) with S-β-CD | 30 mM Phosphate buffer, pH 6.5 | Inclusion of M-α-CD improved peak shapes and reduced overall mobility. mdpi.com |
| Basic Drugs | 2,6-di-O-methyl-β-CD | 50 mM Phosphate buffer, pH 2.5 | Effective separation of diastereoisomers and enantiomers of norephedrine. bio-rad.com |
| Repaglinide Enantiomers | 2,6-di-O-methyl-β-cyclodextrin | Not specified | Successful application as a chiral selector for pharmaceutical formulations. researchgate.net |
| Various Pharmaceuticals | Sulfated α-CD | 20 mM Tris/phosphate buffer, pH 2.1 | Achieved rapid separation of levornidazole enantiomers in under 7 minutes. mdpi.com |
Catalysis and Enzyme Mimicry
This compound and its derivatives function as enzyme mimics, or "nanozymes," by replicating the two key functions of a natural enzyme: substrate binding and catalytic transformation. cyclodextrinnews.com, ijpbs.com The catalytic mechanism is rooted in the formation of a host-guest inclusion complex, where the cyclodextrin acts as a supramolecular nanoreactor. cyclodextrinnews.com The hydrophobic interior of the DM-α-CD cavity provides a binding site that selectively encapsulates a substrate molecule, or a specific hydrophobic portion of it, from the aqueous environment. ijpbs.com This binding pre-organizes the substrate into a specific orientation relative to the cyclodextrin's reactive groups.
Catalysis is then facilitated by functional groups on the DM-α-CD molecule. In the case of partially methylated cyclodextrins, the remaining hydroxyl groups can act as nucleophiles or general acid/base catalysts. wiley-vch.de For example, research has shown that an α-cyclodextrin partially methylated to leave the C-3 hydroxyl group free can catalyze the para-chlorination of anisole (B1667542). wiley-vch.de The mechanism involves the cyclodextrin binding both the chlorine atom and the anisole substrate, holding them in close proximity to facilitate a rapid and selective reaction. wiley-vch.de
Further derivatization of DM-α-CD by attaching specific catalytic moieties (e.g., metal complexes, flavins, imidazole (B134444) groups) can create highly specialized artificial enzymes. nih.gov, researchgate.net These appended groups act as the catalytic site, while the cyclodextrin scaffold provides the substrate recognition and binding. The proximity and defined orientation enforced by the inclusion complex significantly accelerate reaction rates compared to the uncatalyzed reaction in solution. The catalytic efficiency of these systems is influenced by the goodness of fit between the substrate and the DM-α-CD cavity and the precise positioning of the catalytic group relative to the reactive site of the bound substrate. beilstein-journals.org
This compound exhibits a significant influence on enzymatic processes, primarily by acting as a protective host for labile guest molecules. The core of this protective mechanism is the formation of an inclusion complex. When a susceptible molecule (the "guest") is encapsulated within the hydrophobic cavity of DM-α-CD, it is physically shielded from the surrounding environment. mdpi.com, atamanchemicals.com This steric hindrance prevents degradative enzymes, such as proteases or amylases, from accessing the guest molecule's susceptible bonds. nih.gov
This encapsulation is particularly beneficial for protecting drugs that are prone to rapid metabolism or degradation in the gastrointestinal tract. mdpi.com, nih.gov For example, complexation can protect sensitive compounds from enzymatic breakdown or acidic hydrolysis, ensuring that the active substance remains stable and can be absorbed effectively. nih.gov
Furthermore, native α-cyclodextrin itself is known to be resistant to digestion by common human enzymes like salivary and pancreatic amylases, which readily hydrolyze linear starch. cyclodextrinnews.com This resistance stems from the cyclic structure of the molecule. While some microorganisms in the colon may possess enzymes capable of degrading cyclodextrins, their passage through the upper gastrointestinal tract is largely intact. The methylation in DM-α-CD does not fundamentally alter this resistance. The protective effect is therefore twofold: the cyclodextrin carrier is stable, and it provides a stable microenvironment for the encapsulated guest, shielding it from enzymatic attack until it is released at a desired site or time. atamanchemicals.com
Material Science and Supramolecular Polymer Systems
This compound is a key component in the construction of advanced supramolecular polymer systems known as pseudorotaxanes and polyrotaxanes. A pseudorotaxane is formed when one or more DM-α-CD rings are threaded onto a linear polymer chain without being mechanically locked in place. vt.edu A polyrotaxane is subsequently formed by attaching bulky stopper groups to the ends of the polymer chain, which mechanically prevents the cyclodextrin rings from dethreading. nih.gov
A notable property of 2,6-di-O-methyl-α-cyclodextrin (DM-α-CD) is its ability to form polypseudorotaxanes in a thermoresponsive manner. researchgate.net Unlike native α-cyclodextrin, which readily threads onto polymers like polyethylene (B3416737) glycol (PEG) at room temperature, DM-α-CD typically does not form these complexes at lower temperatures. However, upon heating, the formation of polypseudorotaxanes with polymers such as PEG and polypropylene (B1209903) glycol (PPG) is induced. researchgate.net For instance, DM-α-CD forms polypseudorotaxanes with PEG in water at temperatures above 50 °C. mdpi.com, researchgate.net The driving force for this temperature-dependent assembly is attributed to enhanced hydrophobic interactions between the methylated cyclodextrin cavity and the polymer chain, as well as hydrogen bonding between adjacent threaded DM-α-CD molecules. researchgate.net
This thermoresponsive behavior allows for the one-pot synthesis of polyrotaxanes. researchgate.net First, a polypseudorotaxane is formed by heating a solution of DM-α-CD and a suitable polymer (e.g., PEG bis-amine). Subsequently, a bulky end-capping agent is added to the hot solution to react with the polymer ends, yielding a stable polyrotaxane in high yield. researchgate.net, amazonaws.com The resulting polyrotaxanes are unique materials where the component rings can slide and rotate along the polymer axis, imparting properties like high elasticity and stress dissipation to materials derived from them. rsc.org
Table 2: Thermoresponsive Polypseudorotaxane Formation with DM-CyDs
| Cyclodextrin Derivative | Polymer Guest | Formation Temperature | Key Property/Driving Force |
| 2,6-di-O-methyl-α-cyclodextrin (DM-α-CD) | Polyethylene Glycol (PEG) | > 50 °C | Thermoresponsive; driven by hydrophobic interactions and H-bonds. researchgate.net |
| 2,6-di-O-methyl-α-cyclodextrin (DM-α-CD) | Polypropylene Glycol (PPG) | > 50 °C | Forms stable complexes at elevated temperatures. researchgate.net |
| 2,6-di-O-methyl-β-cyclodextrin (DM-β-CD) | Polypropylene Glycol (PPG) | > 35 °C | Lower cloud point compared to DM-α-CD system. researchgate.net |
The formation of polyrotaxanes, where polymer chains are threaded through this compound rings, has a profound impact on the polymer's material properties, particularly its crystallization and subsequent degradation. When a crystallizable polymer like polyethylene glycol (PEG) or poly(ε-caprolactone) (PCL) is threaded through a series of bulky DM-α-CD rings, the conformational flexibility of the polymer chain is severely restricted. acs.org, researchgate.net This physical constraint hinders the ability of the polymer chains to fold and organize into ordered crystalline lamellae. acs.org
Research has demonstrated that at a sufficient loading of α-cyclodextrin, the crystallization of low-molar-mass PEG can be completely suppressed. acs.org, researchgate.net Instead of the typical polymer crystal structure, a different, highly organized structure is formed, often a hexagonal mesophase composed of the channel-like assemblies of the threaded cyclodextrins. acs.org The methylation of the cyclodextrin primarily affects solubility and the strength of the host-guest interaction but does not alter this fundamental mechanism of crystallization suppression, which is based on steric hindrance. rsc.org
This ability to control and reduce polymer crystallinity has significant implications for polymer degradation. The enzymatic degradation of polymers is often enhanced by reducing their crystallinity, as the amorphous regions of a polymer are more accessible to enzymes than the tightly packed crystalline domains. rsc.org, acs.org By threading a biodegradable polymer like PCL through DM-α-CD rings, the resulting polyrotaxane has a less crystalline, more amorphous structure. This makes the polymer backbone more susceptible to enzymatic attack, for instance by lipases, leading to a faster rate of degradation compared to the unthreaded polymer. rsc.org, doi.org Therefore, forming polyrotaxanes with this compound provides a novel method to tune the degradation profile of biodegradable polymers. acs.org
Integration into Functional Supramolecular Architectures
This compound (DM-α-CD), a derivative of α-cyclodextrin, plays a significant role in the construction of functional supramolecular architectures. beilstein-journals.orgnih.gov These complex assemblies are formed through non-covalent interactions, such as host-guest interactions, which are central to the field of supramolecular chemistry. alfachemic.com The unique truncated cone shape of cyclodextrins, with a hydrophobic inner cavity and a hydrophilic exterior, allows them to encapsulate a variety of guest molecules, forming the basis for creating larger, ordered structures. nih.govfrontiersin.orgnih.gov
One of the most prominent examples of such architectures are polyrotaxanes , where multiple cyclodextrin rings are threaded onto a polymer chain and prevented from dethreading by bulky "stopper" groups at each end. beilstein-journals.orgrsc.org DM-α-CD is particularly suited for forming these structures with specific polymers like poly(ethylene glycol) (PEG), where the methylated rims of the cyclodextrin can influence the solubility and interaction with the polymer chain. mdpi.com The formation of these inclusion complexes can lead to the self-assembly of highly ordered systems, including hydrogels. beilstein-journals.orgmdpi.com
Supramolecular hydrogels based on DM-α-CD and polymers are another critical application. These are three-dimensional networks formed through physical cross-linking, primarily driven by the host-guest interactions between the cyclodextrin and the polymer. mdpi.comresearchgate.netresearchgate.net For instance, when α-cyclodextrin is mixed with certain polymers in an aqueous solution, the cyclodextrin molecules thread onto the polymer chains, leading to the formation of polypseudorotaxanes. These polypseudorotaxanes then aggregate, driven by hydrophobic interactions and hydrogen bonding, to form a hydrogel network. beilstein-journals.orgmdpi.com The methylation in DM-α-CD can modify the hydrophobicity and steric hindrance, thus influencing the kinetics and stability of hydrogel formation. These hydrogels are often "smart" materials, as they can respond to external stimuli like temperature, pH, or the presence of competing guest molecules. researchgate.net
Furthermore, DM-α-CD can be integrated into other supramolecular structures like nanoparticles and vesicles . nih.govresearchgate.net By modifying DM-α-CD with both hydrophobic and hydrophilic moieties, amphiphilic cyclodextrins can be created that self-assemble in water to form micelles or vesicles. nih.gov These nanostructures can encapsulate therapeutic agents, making them promising for various applications. The ability to control the architecture of these assemblies by tuning the structure of the cyclodextrin and the guest molecule is a key area of research. researchgate.net
The table below summarizes some of the key supramolecular architectures involving α-cyclodextrin derivatives and their characteristics:
| Supramolecular Architecture | Key Components | Driving Forces for Assembly | Potential Applications |
| Polyrotaxanes | This compound, Polymer Chain (e.g., PCL), Bulky Stopper Groups | Host-Guest Interactions, Mechanical Bond | Self-healing materials, drug delivery |
| Supramolecular Hydrogels | This compound, Water-Soluble Polymers (e.g., PEG) | Host-Guest Interactions, Hydrogen Bonding, Hydrophobic Interactions | Smart materials, injectable drug delivery systems, tissue engineering |
| Nanoparticles/Vesicles | Amphiphilic this compound derivatives | Self-assembly driven by hydrophobic/hydrophilic interactions | Targeted drug delivery, nanocarriers |
| Catenanes | Interlocked macrocycles (including cyclodextrins) | Template-directed synthesis, mechanical bonding | Molecular machines, sensors |
Table 1: Examples of Supramolecular Architectures Utilizing this compound.
The integration of DM-α-CD into these architectures allows for the precise control over their properties and functions, opening up possibilities for the development of advanced functional materials. nih.govfrontiersin.orgnih.gov Research continues to explore new ways to utilize the unique properties of DM-α-CD in creating novel and complex supramolecular systems. researchgate.netmdpi.com
Applications in Advanced Analytical Methodologies
Enhancement of Sensitivity and Selectivity in Spectroscopic Techniques
This compound (DM-α-CD) has been effectively utilized to enhance the sensitivity and selectivity of various spectroscopic techniques. Its ability to form inclusion complexes with a wide range of guest molecules alters their photophysical properties, leading to significant improvements in analytical measurements.
In fluorescence spectroscopy , the encapsulation of a fluorescent guest molecule within the hydrophobic cavity of DM-α-CD can lead to a substantial increase in its fluorescence quantum yield. This enhancement is attributed to the protection of the excited state of the fluorophore from non-radiative decay processes that are prevalent in aqueous environments. The rigid, hydrophobic microenvironment of the cyclodextrin cavity restricts molecular motion and shields the guest from quenchers, resulting in a more intense and stable fluorescence signal. This phenomenon has been exploited to develop highly sensitive methods for the detection of various organic molecules.
Furthermore, DM-α-CD can induce room-temperature phosphorescence (RTP) in certain guest molecules. Typically, phosphorescence is only observed at very low temperatures in solid matrices. However, by encapsulating a phosphor within the cyclodextrin cavity, the molecule is shielded from external quenchers like oxygen and its triplet state is stabilized, allowing for the observation of phosphorescence at room temperature. This has led to the development of novel analytical methods with high selectivity, as phosphorescence has a longer lifetime than fluorescence, enabling time-resolved measurements to discriminate against background fluorescence.
The chiral nature of DM-α-CD also makes it a valuable tool for chiral recognition in spectroscopic analysis. mdpi.com When a racemic mixture of a chiral analyte is introduced, the two enantiomers will interact differently with the chiral cyclodextrin cavity, leading to the formation of diastereomeric inclusion complexes with different stability constants. mdpi.com This differential interaction can manifest as distinct changes in the spectroscopic signals (e.g., UV-Vis, fluorescence, or circular dichroism) of the enantiomers, allowing for their quantification.
The table below provides examples of the enhancement effects of DM-α-CD in spectroscopic techniques:
| Spectroscopic Technique | Analyte Type | Enhancement Effect | Underlying Principle |
| Fluorescence Spectroscopy | Aromatic hydrocarbons, fluorescent dyes | Increased fluorescence intensity, enhanced quantum yield | Shielding from non-radiative decay, protection from quenchers |
| Room-Temperature Phosphorescence | Phosphorescent organic molecules | Induction of phosphorescence at room temperature | Stabilization of the triplet state, protection from quenchers |
| Circular Dichroism (CD) Spectroscopy | Chiral compounds | Induction or enhancement of CD signals | Formation of diastereomeric inclusion complexes with different chiroptical properties |
| UV-Visible Spectroscopy | Various organic molecules | Spectral shifts (bathochromic or hypsochromic) | Alteration of the electronic environment of the chromophore upon inclusion |
Table 2: Enhancement of Spectroscopic Techniques by this compound.
Design of this compound-Based Sensors (Electrochemical, Biosensors)
The unique molecular recognition capabilities of this compound (DM-α-CD) have been harnessed in the design of advanced electrochemical sensors and biosensors. These sensors leverage the specific host-guest interactions between DM-α-CD and target analytes to generate a measurable signal.
In the realm of electrochemical sensors , DM-α-CD is often immobilized on the surface of an electrode. This can be achieved through various methods, including covalent bonding, electropolymerization, or physical adsorption. The modified electrode then acts as a recognition element. When the target analyte is present in the sample solution, it forms an inclusion complex with the immobilized DM-α-CD. This binding event can be detected through several electrochemical techniques:
Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV): The inclusion of an electroactive analyte within the DM-α-CD cavity can alter its redox potential or peak current. Conversely, if a non-electroactive analyte displaces an electroactive probe from the cyclodextrin cavity, a change in the electrochemical signal of the probe can be measured.
Electrochemical Impedance Spectroscopy (EIS): The formation of the inclusion complex at the electrode surface can change the interfacial electron transfer resistance, which can be sensitively measured by EIS.
These sensors have been developed for the detection of a wide range of analytes, including organic pollutants, pharmaceuticals, and biomolecules.
Biosensors based on DM-α-CD often integrate a biological recognition element, such as an enzyme or an antibody, with the cyclodextrin. For instance, in an enzyme-based biosensor, DM-α-CD can serve multiple roles. It can be used to immobilize the enzyme on the electrode surface, enhance the stability of the enzyme, and facilitate the transport of the substrate to the active site of the enzyme.
A common design involves the co-immobilization of an enzyme and DM-α-CD on an electrode. The enzyme catalyzes a reaction that produces an electroactive species, which is then detected at the electrode. The presence of DM-α-CD can enhance the sensor's performance by pre-concentrating the substrate near the enzyme, leading to a faster and more sensitive response.
The table below outlines the principles of DM-α-CD-based sensors:
| Sensor Type | Recognition Element | Transduction Principle | Example Analytes |
| Electrochemical Sensor | Immobilized DM-α-CD | Voltammetry, Amperometry, Impedance Spectroscopy | Neurotransmitters, Phenolic compounds, Herbicides |
| Enzyme-Based Biosensor | Enzyme + DM-α-CD | Amperometric detection of enzymatic product | Glucose, Cholesterol, Uric Acid |
| Immunosensor | Antibody + DM-α-CD | Electrochemical detection of antigen-antibody binding | Biomarkers, Pathogens |
Table 3: Principles of this compound-Based Sensors.
The versatility of DM-α-CD in sensor design allows for the development of highly selective and sensitive analytical devices for a broad spectrum of applications in environmental monitoring, clinical diagnostics, and food safety.
Molecular Interactions with Biomolecules (Beyond Drug Delivery)
Interactions with Proteins and Peptides at a Molecular Level
This compound (DM-α-CD) exhibits notable interactions with proteins and peptides, influencing their structure, stability, and function. These interactions are primarily driven by the inclusion of hydrophobic amino acid side chains into the cyclodextrin cavity.
Research has shown that aromatic amino acid residues, such as phenylalanine, tyrosine, and tryptophan, are particularly well-suited for inclusion within the DM-α-CD cavity due to their size and hydrophobicity. This inclusion can have several consequences for the protein or peptide:
Alteration of Protein Conformation: The binding of DM-α-CD to specific amino acid residues can disrupt local secondary structures or even induce conformational changes in the protein. By encapsulating a key hydrophobic residue, DM-α-CD can interfere with the native folding of a protein or stabilize a particular conformational state.
Inhibition of Protein Aggregation: In some cases, DM-α-CD can prevent the aggregation of proteins and peptides. Pathological protein aggregation is a hallmark of several neurodegenerative diseases. By binding to the hydrophobic regions of proteins that are prone to aggregation, DM-α-CD can mask these sites and prevent the formation of larger, insoluble aggregates.
Modulation of Enzyme Activity: The interaction of DM-α-CD with enzymes can either enhance or inhibit their catalytic activity. If the cyclodextrin binds to a residue within the active site, it can act as a competitive inhibitor. Conversely, if the binding event induces a conformational change that is favorable for catalysis, it can lead to an enhancement of enzyme activity.
The table below details the types of interactions between DM-α-CD and specific amino acid residues:
| Amino Acid Residue | Type of Interaction | Consequence of Interaction |
| Tryptophan | Strong inclusion into the cavity | Fluorescence quenching, stabilization against oxidation |
| Tyrosine | Moderate inclusion into the cavity | Alteration of pKa, protection from enzymatic modification |
| Phenylalanine | Weaker inclusion compared to Trp and Tyr | Disruption of hydrophobic interactions |
| Leucine/Isoleucine | Inclusion of aliphatic side chains | Modulation of peptide self-assembly |
Table 4: Interactions of this compound with Amino Acid Residues.
These molecular-level interactions highlight the potential of DM-α-CD as a tool for studying protein folding, modulating protein function, and developing strategies to combat protein aggregation diseases.
Modulation of Membrane Components (e.g., Gangliosides, Phospholipids)
This compound (DM-α-CD) can interact with and modulate the components of biological membranes, such as gangliosides and phospholipids. These interactions are of significant interest due to their potential to influence cellular processes that are dependent on membrane structure and function.
The primary mechanism of interaction involves the extraction of lipid components from the membrane bilayer. The hydrophobic cavity of DM-α-CD can accommodate the hydrophobic tails of phospholipids or the ceramide portion of gangliosides, effectively pulling them out of the membrane. The efficiency of this extraction depends on several factors, including the concentration of the cyclodextrin, the composition of the membrane, and the specific structure of the lipid.
The consequences of these interactions can be profound:
Alteration of Membrane Fluidity and Permeability: The removal of lipids can disrupt the packing of the membrane, leading to changes in its fluidity and permeability. This can affect the transport of ions and small molecules across the cell membrane.
Disruption of Lipid Rafts: Lipid rafts are specialized microdomains within the cell membrane that are enriched in certain lipids, such as cholesterol and sphingolipids (including gangliosides). These rafts are important signaling platforms. By extracting key lipid components, DM-α-CD can disrupt the integrity of lipid rafts, thereby modulating downstream signaling pathways.
Modulation of Cell Signaling: Gangliosides are known to be involved in a variety of cell signaling events, including cell adhesion, proliferation, and differentiation. By interacting with gangliosides, DM-α-CD can interfere with these processes. For example, the extraction of specific gangliosides from the cell surface has been shown to affect the activity of membrane-bound receptors.
The following table summarizes the effects of DM-α-CD on membrane components:
| Membrane Component | Interaction Mechanism | Consequence |
| Phospholipids | Extraction of lipid tails into the cavity | Increased membrane permeability, altered fluidity |
| Gangliosides | Encapsulation of the ceramide portion | Disruption of lipid rafts, modulation of cell signaling |
| Cholesterol | Extraction from the membrane | Alteration of membrane rigidity, disruption of lipid rafts |
Table 5: Modulation of Membrane Components by this compound.
The ability of DM-α-CD to modulate the composition and structure of cellular membranes underscores its potential as a tool in cell biology research and as a potential therapeutic agent for diseases where membrane lipid organization is dysregulated.
Influence on Enzymatic Processes (e.g., Oligomer Dissociation)
This compound (DMACD), a derivative of alpha-cyclodextrin, exerts a notable influence on various enzymatic processes, primarily through its ability to form inclusion complexes with specific molecules. This interaction can lead to the modulation of enzyme activity and the dissociation of protein oligomers. The hydrophobic inner cavity and hydrophilic exterior of DMACD allow it to encapsulate nonpolar molecules or the hydrophobic side chains of amino acids within proteins.
The interaction between cyclodextrins, including DMACD, and proteins is often driven by the sequestration of hydrophobic amino acid residues on the protein surface. This can lead to conformational changes, stabilization against aggregation, and in some cases, the dissociation of protein oligomers. oup.com The formation of inclusion complexes is a key mechanism, where a "guest" molecule, such as a hydrophobic side chain of an amino acid, is encapsulated within the "host" cyclodextrin cavity. pku.edu.cn
Research has shown that cyclodextrins can act as "chaperone mimics" by assisting in the refolding of denatured proteins and preventing aggregation. oup.com This is particularly relevant for enzymatic processes where the native conformation of the enzyme is crucial for its catalytic activity.
A significant area of research has been the effect of cyclodextrins on the dissociation of insulin (B600854) oligomers. cyclolab.huresearchgate.net While much of this research has focused on beta-cyclodextrin and its derivatives, the underlying principles are applicable to alpha-cyclodextrins as well. Studies have demonstrated that cyclodextrins can increase the dissociation of insulin oligomers by interacting with the hydrophobic side chains of the protein. researchgate.net This interaction favors the monomeric form of insulin. cyclolab.hu For instance, microcalorimetry studies have shown that the presence of cyclodextrins makes the dissociation of insulin oligomers significantly more endothermic. researchgate.net
In a specific study comparing different cyclodextrins, dimethyl-beta-cyclodextrin (B157424) was found to enhance the dissociation of insulin oligomers to a greater extent than hydroxypropyl-beta-cyclodextrin. cyclolab.hu While this study did not include DMACD, it highlights the role of methylation in enhancing the interaction with proteins.
More directly related to alpha-cyclodextrins, research has explored their interaction with various proteins and peptides. researchgate.net The ability of alpha-cyclodextrin to form inclusion complexes with aromatic amino acid residues like tyrosine is a key factor in its influence on protein structure and function. researchgate.net
A 2023 study specifically investigating the effects of DMACD on mouse sperm capacitation provides direct evidence of its influence on biological processes involving protein and lipid interactions. nih.gov The study revealed that DMACD induced sperm capacitation by enhancing the efflux of phospholipids from the sperm plasma membrane. nih.gov This is a novel finding, suggesting that phospholipid removal can trigger capacitation. nih.gov The research compared DMACD with bovine serum albumin (BSA) and methyl-beta-cyclodextrin (MBCD), noting that while BSA and MBCD enhanced both cholesterol and phospholipid efflux, DMACD specifically enhanced phospholipid efflux. nih.gov This highlights a distinct mechanism of action for DMACD.
The study also observed that DMACD, along with BSA and MBCD, increased sperm membrane fluidity and the rearrangement of lipid rafts, which are crucial events in capacitation. nih.gov These findings underscore the ability of DMACD to interact with and modify biological membranes, which can in turn affect the function of membrane-associated enzymes and proteins.
Interactive Data Table: Comparison of Capacitation Inducers
| Inducer | Primary Efflux Component | Effect on Fertilization Rate |
| This compound (DMACD) | Phospholipids | Promoted |
| Methyl-beta-cyclodextrin (MBCD) | Cholesterol and Phospholipids | Promoted |
| Bovine Serum Albumin (BSA) | Cholesterol and Phospholipids | Promoted |
This table is based on findings from a study on mouse sperm capacitation. nih.gov
In the context of enzymatic reactions, the ability of DMACD to sequester hydrophobic substrates or parts of an enzyme can either enhance or inhibit the enzymatic process. The outcome depends on the specific enzyme, the substrate, and the concentration of DMACD. By altering the local environment of the enzyme's active site or by influencing the conformational state of the enzyme, DMACD can modulate its catalytic efficiency. The dissociation constants for cyclodextrin-protein interactions are generally in the millimolar range, which allows for their effects to be easily reversed by dilution. oup.com
Future Research Trajectories and Unexplored Avenues for Dimethyl Alpha Cyclodextrin
Development of Novel Synthesis Routes for Regioselective Derivatives
The precise control of substituent placement on the cyclodextrin (B1172386) framework, known as regioselectivity, is paramount for tailoring its properties for specific applications. Future research is actively pursuing more efficient and novel synthesis routes to achieve this for dimethyl-alpha-cyclodextrin and other derivatives.
A significant area of exploration involves the use of protecting groups to selectively shield certain hydroxyl groups from reaction, allowing for modification at specific positions. For instance, regioselective silylation of α-cyclodextrin with tert-butyl-dimethylsilyl chloride has been used to produce a hexakis(6-O-tert-butyldimethylsilyl) derivative in high yield. capes.gov.br This protected intermediate then allows for subsequent modifications at the 2 and 3 positions of the glucose units. capes.gov.br Another approach involves the regioselective de-O-methylation of perbenzylated cyclodextrins using diisobutylaluminium hydride (DIBAL-H), providing a pathway to selectively modified cyclodextrins. researchgate.net This method has been successfully used to create di-6-O-demethylated derivatives. researchgate.net
Enzymatic synthesis also presents a promising avenue for achieving high regioselectivity under mild conditions. scienceopen.com Cyclodextrin glucanotransferases (CGTases), for example, can catalyze the transfer of glycosyl groups to specific positions on the cyclodextrin ring. scienceopen.commdpi.com The combination of enzymatic reactions, such as using CGTase followed by amyloglucosidase, has been shown to improve the yield of specific monoglucosylated derivatives. mdpi.com
Mechanochemical synthesis, a solvent-free approach using ball milling, has emerged as an environmentally friendly and efficient method for preparing per-6-substituted cyclodextrin derivatives. d-nb.info This technique has been shown to be effective for producing important intermediates like per-6-amino and per-6-thiocyclodextrins. d-nb.info
Researchers are also developing direct alkylation and arylation methods with improved regioselectivity. For example, direct alkylation of γ-cyclodextrin with 3-(naphthalen-2-yl)allyl chloride under specific basic conditions has yielded monosubstituted isomers with good regioselectivity. beilstein-journals.org Furthermore, the use of cyclodextrins as additives themselves can control the regioselectivity of reactions on other molecules, such as the C-H trifluoromethylation of aromatic compounds. chemrxiv.org
The development of these novel synthetic strategies is crucial for creating a diverse library of this compound derivatives with precisely tailored structures and functionalities.
Advanced Multi-Scale Computational Modeling of Complex Systems
The intricate host-guest inclusion complexes formed by this compound are central to its functionality. To gain a deeper understanding of these interactions at an atomic level, advanced multi-scale computational modeling has become an indispensable tool. These computational approaches allow researchers to simulate and predict the behavior of these complex systems, providing insights that are often difficult to obtain through experimental methods alone.
At the most fundamental level, quantum mechanics (QM) calculations can be employed to accurately describe the electronic structure and energetics of the host-guest interactions. These methods are crucial for understanding the nature of the non-covalent forces, such as van der Waals forces, hydrogen bonding, and hydrophobic interactions, that govern complex formation. However, due to their high computational cost, QM methods are typically limited to smaller systems or specific regions of interest within the complex.
To study larger systems and longer timescales, researchers often turn to molecular mechanics (MM) force fields. These classical models represent atoms as spheres and bonds as springs, allowing for the efficient simulation of the dynamic behavior of the cyclodextrin and its guest. Molecular dynamics (MD) simulations, which use these force fields, can track the movement of every atom in the system over time, providing a detailed picture of the complexation process, including the conformational changes that occur in both the host and guest molecules.
A significant challenge in modeling cyclodextrin systems is the need to bridge the gap between the accuracy of QM and the efficiency of MM. This has led to the development of hybrid QM/MM methods, where the most critical part of the system (e.g., the binding site) is treated with QM, while the rest of the system is described by MM. This approach offers a balance between computational cost and accuracy, enabling the study of reaction mechanisms and other quantum phenomena within the context of a larger, more realistic environment.
Furthermore, to simulate macroscopic properties and processes, such as the self-assembly of cyclodextrin-based materials or their interaction with biological membranes, even coarser-grained (CG) models are employed. In CG models, groups of atoms are represented as single "beads," significantly reducing the number of particles in the simulation and allowing for the exploration of much larger length and time scales.
These advanced computational techniques are being used to:
Predict the binding affinities and selectivity of different guest molecules for this compound.
Elucidate the detailed mechanism of inclusion complex formation.
Investigate the influence of solvent and temperature on complex stability.
Design novel cyclodextrin derivatives with enhanced binding properties.
Simulate the behavior of cyclodextrin-based drug delivery systems and functional materials.
By integrating these multi-scale modeling approaches, researchers can gain a comprehensive understanding of the structure, dynamics, and function of this compound and its complexes, paving the way for the rational design of new and improved applications.
Exploration of Responsive Supramolecular Systems
A key area of future research for this compound lies in the creation of "smart" or responsive supramolecular systems. These are assemblies of molecules that can change their structure and function in response to external stimuli, such as light, temperature, pH, or the presence of specific chemical species. The unique ability of this compound to form inclusion complexes makes it an excellent building block for such systems.
One promising approach involves the development of photo-responsive systems. This can be achieved by incorporating a photo-switchable molecule, such as an azobenzene (B91143) or spiropyran derivative, as either the guest or as a functional group attached to the cyclodextrin. Upon irradiation with light of a specific wavelength, the photo-switchable molecule undergoes a reversible change in its shape or polarity, which can either trigger the release of a guest from the cyclodextrin cavity or induce the assembly and disassembly of a larger supramolecular structure.
Temperature is another stimulus that can be used to control the behavior of this compound-based systems. For example, polymers containing cyclodextrin units can be designed to exhibit a lower critical solution temperature (LCST). Below the LCST, the polymer is soluble in water, but above this temperature, it undergoes a phase transition and becomes insoluble. This property can be exploited for applications such as controlled drug delivery, where a temperature increase could trigger the release of a therapeutic agent. Conjugates of methylated cyclodextrin derivatives and hydroxyethyl (B10761427) starch have been shown to exhibit such LCST behavior. beilstein-journals.org
Changes in pH can also be used to modulate the host-guest interactions of this compound. By introducing ionizable groups onto the cyclodextrin or the guest molecule, the binding affinity can be made pH-dependent. For instance, at a certain pH, a guest molecule might be charged and thus unable to bind effectively to the hydrophobic cavity of the cyclodextrin. A change in pH that neutralizes the charge could then trigger the formation of the inclusion complex.
Furthermore, the introduction of redox-active moieties, such as ferrocene (B1249389), can impart electrochemical responsiveness to these systems. The oxidation or reduction of the ferrocene unit can alter its size and affinity for the cyclodextrin cavity, allowing for the controlled release or uptake of a guest molecule through the application of an electrical potential.
The exploration of these responsive supramolecular systems opens up exciting possibilities for the development of advanced materials for a wide range of applications, including targeted drug delivery, sensing, catalysis, and molecular machines.
Investigation of Novel Biological Interactions at the Molecular Scale
Beyond its well-established role in drug delivery, future research will delve deeper into the specific and often subtle interactions of this compound with biological systems at the molecular level. This involves moving beyond the simple encapsulation of drug molecules to understanding how the cyclodextrin itself interacts with cellular components like proteins and lipids.
A key area of investigation is the interaction of this compound with cell membranes. The lipid bilayer of a cell membrane is a complex and dynamic structure, and understanding how cyclodextrins interact with it is crucial for applications in drug delivery and for assessing their biological compatibility. Research will focus on how this compound might extract cholesterol or other lipids from the membrane, potentially altering its fluidity, permeability, and the function of membrane-bound proteins. These studies will employ a combination of experimental techniques, such as fluorescence microscopy and atomic force microscopy, along with computational simulations to visualize and quantify these interactions.
Another important avenue of research is the interaction of this compound with proteins. While cyclodextrins are generally considered to be biologically inert, they can interact with proteins in several ways. They might bind to hydrophobic patches on the protein surface, potentially influencing the protein's conformation and activity. Alternatively, they could act as "chaperones," preventing the aggregation of misfolded proteins, which is a hallmark of several neurodegenerative diseases. High-resolution techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy will be essential for determining the precise binding sites and understanding the structural consequences of these interactions.
Furthermore, there is growing interest in exploring the potential of this compound and its derivatives to modulate specific biological pathways. For example, by designing cyclodextrins that can selectively bind to and sequester certain signaling molecules, it may be possible to influence cellular processes such as inflammation or apoptosis. This requires a detailed understanding of the molecular recognition between the cyclodextrin and its biological target.
The development of sophisticated analytical techniques will be critical for these investigations. Methods such as surface plasmon resonance (SPR) can provide real-time data on the kinetics and affinity of cyclodextrin-biomolecule interactions. Isothermal titration calorimetry (ITC) can be used to measure the thermodynamic parameters of binding, providing insights into the driving forces behind these interactions.
By unraveling the intricacies of these novel biological interactions, researchers can unlock new therapeutic and diagnostic applications for this compound, moving towards more targeted and effective interventions at the molecular scale.
Integration into Advanced Functional Materials for Diverse Applications
The unique properties of this compound, particularly its ability to form inclusion complexes, make it a versatile building block for the creation of advanced functional materials. Future research in this area will focus on integrating this cyclodextrin into a variety of material platforms to impart novel functionalities and enhance performance in diverse applications.
One exciting direction is the development of cyclodextrin-based polymers and hydrogels. By cross-linking this compound units, it is possible to create porous materials with a high capacity for encapsulating guest molecules. These materials can be designed to be responsive to external stimuli, such as pH or temperature, allowing for the controlled release of the entrapped guests. For instance, a hydrogel could be loaded with a drug and designed to release its payload in response to the specific physiological conditions of a target tissue. The synthesis of chitosan (B1678972) copolymers with β-cyclodextrin is an example of creating such functional polymers. whiterose.ac.uk
Another promising application is in the area of sensing and diagnostics. This compound can be immobilized on the surface of a sensor, such as a quartz crystal microbalance or a surface plasmon resonance chip. When a target analyte, for which the cyclodextrin has a high affinity, binds to the immobilized cyclodextrin, it causes a measurable change in the sensor's signal. This allows for the highly sensitive and selective detection of a wide range of molecules, from environmental pollutants to disease biomarkers.
In the field of catalysis, this compound can be used as a "nanoreactor" to enhance the rate and selectivity of chemical reactions. By encapsulating the reactants within its cavity, the cyclodextrin can bring them into close proximity and create a microenvironment that is favorable for the desired transformation. This can lead to increased reaction yields and the formation of specific products that would be difficult to obtain in a conventional solvent.
Furthermore, the integration of this compound into textiles can lead to the development of "smart fabrics" with enhanced properties. For example, by loading the cyclodextrin with fragrances or antimicrobial agents, it is possible to create textiles that release these substances over an extended period of time. Similarly, cyclodextrin-modified fabrics could be used for the removal of odors or harmful volatile organic compounds from the surrounding environment.
The development of these advanced functional materials will require innovative synthetic strategies to effectively incorporate this compound into different material matrices while preserving its host-guest capabilities. This includes covalent grafting, physical entrapment, and the formation of self-assembled supramolecular structures. As our ability to control the architecture and properties of these materials improves, so too will the range of their potential applications.
Development of Real-Time and In-Situ Characterization Methods
To fully understand and optimize the behavior of this compound in its various applications, it is crucial to develop and employ analytical techniques that can monitor its interactions and transformations in real-time and in its native environment (in-situ). Traditional characterization methods often require the sample to be isolated and analyzed under conditions that may not be representative of its actual use. Future research will therefore focus on advancing methods that can provide dynamic information about this compound-containing systems as they function.
One of the key challenges is to observe the formation and dissociation of inclusion complexes in real-time. Techniques like stopped-flow spectroscopy, which can monitor rapid changes in absorbance or fluorescence upon mixing the host and guest, will be invaluable. This can provide kinetic data on the rates of complexation and decomplexation, which is essential for understanding the dynamics of drug release or the efficiency of a catalytic process.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying host-guest interactions in solution. Advanced NMR techniques, such as diffusion-ordered spectroscopy (DOSY) and saturation transfer difference (STD) NMR, can provide information about the binding affinity, the stoichiometry of the complex, and the specific parts of the guest molecule that are in close contact with the cyclodextrin cavity. The development of in-situ NMR probes will allow for the monitoring of these interactions within a reacting system or a biological medium.
For studying the interactions of this compound at interfaces, such as on the surface of a sensor or with a cell membrane, surface-sensitive techniques are required. Surface Plasmon Resonance (SPR) can provide real-time kinetic and thermodynamic data on the binding of guest molecules to an immobilized cyclodextrin layer. The quartz crystal microbalance with dissipation monitoring (QCM-D) can not only detect the binding of molecules but also provide information about the viscoelastic properties of the adsorbed layer, which is particularly useful for studying the interaction with soft materials like lipid bilayers.
Microscopy techniques will also play a crucial role in the in-situ characterization of this compound-based materials. For example, fluorescence microscopy can be used to visualize the uptake and release of fluorescently labeled guest molecules from a cyclodextrin-containing hydrogel. Atomic force microscopy (AFM) can be used to image the surface of these materials at the nanoscale and to probe their mechanical properties in a liquid environment.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing and characterizing DMACD?
- Methodology : Synthesis typically involves methylation of α-cyclodextrin using methylating agents like methyl iodide under alkaline conditions. Characterization should include:
- Nuclear Magnetic Resonance (NMR) : To confirm substitution patterns and degree of methylation .
- Mass Spectrometry (MS) : For molecular weight validation .
- Thermogravimetric Analysis (TGA) : To assess thermal stability and purity .
- Critical Considerations : Ensure reproducibility by documenting reaction conditions (temperature, pH, solvent ratios) and validating purity thresholds (>95% by HPLC) .
Q. How can DMACD’s solubility and stability be optimized for in vitro studies?
- Approach :
- Co-solvent Systems : Use aqueous-organic mixtures (e.g., water:ethanol) to enhance solubility.
- pH Adjustment : DMACD stability is pH-dependent; maintain pH 5–7 to prevent hydrolysis .
- Lyophilization : For long-term storage, lyophilize DMACD complexes and validate stability via FTIR or XRD post-reconstitution .
Q. What are the primary safety considerations when handling DMACD in laboratory settings?
- Safety Protocols :
- Toxicological Data : DMACD exhibits low acute toxicity (LD₅₀ > 2,000 mg/kg in rodents), but chronic exposure may cause renal tubular vacuolization .
- Ecological Impact : Follow OECD guidelines for biodegradability testing; DMACD is not readily biodegradable and requires proper disposal .
Advanced Research Questions
Q. How do structural modifications of DMACD influence host-guest binding kinetics in drug delivery systems?
- Experimental Design :
- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kₐ) and stoichiometry for DMACD-drug complexes .
- Molecular Dynamics Simulations : Model methylation effects on cavity hydrophobicity and drug release profiles .
Q. What methodologies resolve contradictions in DMACD’s effects on membrane cholesterol extraction?
- Conflict Analysis :
- Controlled Variables : Standardize cell lines (e.g., HEK293 vs. CHO) and DMACD concentrations (0.1–10 mM) to isolate cholesterol-specific effects .
- Confocal Microscopy : Track cholesterol depletion using filipin staining and validate via enzymatic assays (e.g., Amplex Red) .
- Statistical Validation : Apply ANOVA to compare inter-study variability and identify confounding factors (e.g., serum proteins in media) .
Q. How can DMACD’s pharmacokinetics be accurately modeled for in vivo applications?
- Methodological Framework :
- Compartmental Modeling : Use non-linear mixed-effects modeling (NONMEM) to predict plasma clearance and tissue distribution .
- Bioanalytical Validation : Employ LC-MS/MS for quantifying DMACD in biological matrices, ensuring detection limits <10 ng/mL .
- Ethical Compliance : Adhere to IACUC protocols for animal studies, including dose escalation and humane endpoints .
Data Presentation and Reproducibility Guidelines
-
Tables :
Property DMACD Reference Solubility in Water (25°C) 18.5 mg/mL Melting Point 278–282°C (decomposes) Log P (Octanol-Water) -1.3 -
Reproducibility Checklist :
- Document batch-specific synthesis parameters (e.g., methylation efficiency) .
- Archive raw datasets (NMR spectra, chromatograms) in supplementary materials .
- Use version control software (e.g., Git) for computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
